SJ1008030 formic
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C43H45N13O9S |
|---|---|
分子量 |
920.0 g/mol |
IUPAC 名称 |
4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide;formic acid |
InChI |
InChI=1S/C42H43N13O7S.CH2O2/c1-2-63(61,62)53-24-42(25-53,12-13-43)54-23-27(22-46-54)35-31-11-14-44-36(31)50-41(49-35)47-28-5-3-26(4-6-28)37(57)45-15-16-51-17-19-52(20-18-51)29-7-8-30-32(21-29)40(60)55(39(30)59)33-9-10-34(56)48-38(33)58;2-1-3/h3-8,11,14,21-23,33H,2,9-10,12,15-20,24-25H2,1H3,(H,45,57)(H,48,56,58)(H2,44,47,49,50);1H,(H,2,3) |
InChI 键 |
BWDBPVBVBXITDI-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC(=N3)NC5=CC=C(C=C5)C(=O)NCCN6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8=O)C9CCC(=O)NC9=O.C(=O)O |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to SJ1008030 Formic: A Selective JAK2 PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SJ1008030 formic, a selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Janus Kinase 2 (JAK2). This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Core Concepts and Mechanism of Action
SJ1008030 is a heterobifunctional molecule that leverages the cell's own ubiquitin-proteasome system to selectively eliminate JAK2 protein.[1] As a PROTAC, it consists of three key components: a ligand that binds to the target protein (JAK2), a ligand that recruits an E3 ubiquitin ligase (most commonly Cereblon or Von Hippel-Lindau), and a linker connecting these two moieties.
The primary mechanism of action involves the formation of a ternary complex between JAK2, SJ1008030, and the E3 ligase. This proximity, induced by the PROTAC, facilitates the ubiquitination of JAK2. Poly-ubiquitinated JAK2 is then recognized and targeted for degradation by the 26S proteasome, leading to a reduction in total JAK2 protein levels.[1] By degrading JAK2, SJ1008030 effectively inhibits the downstream JAK-STAT signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival.[2] Dysregulation of this pathway is implicated in various hematological malignancies, including certain types of leukemia.[2]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for SJ1008030 and its related compounds.
Table 1: In Vitro Activity of SJ1008030
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Cell Growth Inhibition) | MHH-CALL-4 | 5.4 nM | [2] |
| IC₅₀ (JAK2 Degradation) | MHH-CALL-4 | 32 nM | [2] |
Table 2: In Vivo Pharmacodynamic and Efficacy Data of a Structurally Related JAK2 Degrader (Compound 7)
| Parameter | Model | Dosing | Observation | Reference |
| JAK2 Degradation | Xenograft (CRLF2r/KRAS G12D/JAK2 wild-type) | 30 mg/kg, intraperitoneally, daily | Near maximal degradation of JAK2 | [3] |
| STAT5 Phosphorylation | Xenograft (CRLF2r/KRAS G12D/JAK2 wild-type) | 30 mg/kg, intraperitoneally, daily | Dose-dependent inhibition of STAT5 phosphorylation | [3] |
| Leukemia Burden | Xenograft (CRLF2r/KRAS G12D/JAK2 wild-type) | 30 mg/kg, intraperitoneally, daily for 28 days | Significant reduction in leukemia burden in bone marrow, blood, and spleen | [3] |
Experimental Protocols
Cell Viability Assay
This protocol is adapted from methodologies used to assess the anti-proliferative effects of SJ1008030 on leukemia cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of SJ1008030 on cancer cell line proliferation.
Materials:
-
MHH-CALL-4 cells (or other relevant leukemia cell lines)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound acid, stock solution in DMSO
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed MHH-CALL-4 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare a serial dilution of SJ1008030 in culture medium. Add the desired concentrations of SJ1008030 to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest SJ1008030 concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Assay: After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Measurement: Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the SJ1008030 concentration and determine the IC₅₀ value using a non-linear regression curve fit.
Western Blot for JAK2 Degradation
This protocol outlines the procedure to assess the dose-dependent degradation of JAK2 protein following treatment with SJ1008030.
Objective: To quantify the reduction in JAK2 protein levels in cells treated with SJ1008030.
Materials:
-
MHH-CALL-4 cells
-
This compound acid
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: Rabbit anti-JAK2, Rabbit anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody (anti-rabbit)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed MHH-CALL-4 cells in 6-well plates and allow them to adhere or reach the desired confluency. Treat the cells with increasing concentrations of SJ1008030 (e.g., 0, 10, 100, 1000 nM) for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-JAK2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add ECL detection reagents and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities for JAK2 and the loading control. Normalize the JAK2 signal to the loading control to determine the relative protein levels.
Visualizations
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows associated with SJ1008030.
SJ1008030 Mechanism of Action
Caption: Mechanism of SJ1008030-mediated JAK2 degradation.
Inhibition of the JAK-STAT Signaling Pathway
Caption: SJ1008030 inhibits the JAK-STAT signaling pathway.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for in vitro evaluation of SJ1008030.
References
An In-depth Technical Guide on the Core Mechanism of Action of SJ1008030 formic
For Researchers, Scientists, and Drug Development Professionals
Abstract
SJ1008030 formic is a potent and selective Proteolysis-Targeting Chimera (PROTAC) designed for the targeted degradation of Janus Kinase 2 (JAK2).[1][2][3] As a bifunctional molecule, this compound hijacks the cell's natural ubiquitin-proteasome system to induce the degradation of JAK2, a key protein involved in the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and leukemias.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on target proteins, relevant signaling pathways, and includes a summary of its in vitro activity. Detailed experimental protocols for key assays are also provided to facilitate further research and development.
Core Mechanism of Action: Targeted Protein Degradation
This compound operates as a PROTAC, a molecule designed to bring a target protein and an E3 ubiquitin ligase into close proximity.[2][3] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, in this case, JAK2. The polyubiquitinated JAK2 is then recognized and degraded by the 26S proteasome, leading to a reduction in the total levels of JAK2 protein within the cell.[2][3] This targeted degradation mechanism offers a distinct advantage over traditional small molecule inhibitors, which only block the protein's activity. By removing the entire protein, PROTACs can overcome resistance mechanisms associated with inhibitor binding site mutations.
The key components involved in the mechanism of action of this compound are:
-
Target Protein: Janus Kinase 2 (JAK2)
-
E3 Ubiquitin Ligase: The specific E3 ligase recruited by this compound is not explicitly stated in the provided search results, but PROTACs commonly utilize ligases such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).
-
Ubiquitin-Proteasome System (UPS): This cellular machinery is responsible for the degradation of polyubiquitinated proteins.
Signaling Pathway Modulation
The primary signaling pathway affected by this compound is the JAK-STAT (Janus Kinase - Signal Transducer and Activator of Transcription) pathway . The degradation of JAK2 by this compound leads to the inhibition of this pathway.[1] In normal physiology, the JAK-STAT pathway is crucial for mediating cellular responses to cytokines and growth factors. However, its constitutive activation, often due to mutations in JAK2, is a hallmark of many cancers, particularly hematological malignancies. By degrading JAK2, this compound effectively shuts down this pro-survival and proliferative signaling cascade in cancer cells.
References
An In-depth Technical Guide to SJ1008030: A Formidable Degrader of JAK2
For Researchers, Scientists, and Drug Development Professionals
Abstract
SJ1008030 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Janus Kinase 2 (JAK2).[1][2][3] This technical guide provides a comprehensive overview of the formic acid salt of SJ1008030, detailing its chemical properties, mechanism of action, and its effects on relevant signaling pathways. The document includes a compilation of quantitative data from in vitro studies, detailed experimental protocols for key assays, and visualizations of the underlying biological and experimental workflows. This guide is intended to serve as a valuable resource for researchers in oncology, particularly those focused on hematological malignancies such as CRLF2-rearranged Acute Lymphoblastic Leukemia (ALL).
Core Compound Properties
SJ1008030 is a heterobifunctional molecule that simultaneously binds to JAK2 and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of JAK2.[3] The formic acid variant, SJ1008030 formic, is frequently utilized in research settings.
| Property | Value | Reference |
| Chemical Formula | C42H43N13O7S (formic acid salt adds CH2O2) | [4] |
| Molecular Weight | 873.94 g/mol (free base) | [1] |
| Appearance | Solid powder | [5] |
| Solubility | Soluble in DMSO | [6] |
| Storage | -20°C for long-term storage | [4] |
Mechanism of Action and Signaling Pathway
SJ1008030 exerts its therapeutic effect by hijacking the cell's natural protein disposal system to eliminate JAK2. This targeted degradation effectively shuts down the constitutively active JAK-STAT signaling pathway, a key driver in certain cancers, particularly CRLF2-rearranged Acute Lymphoblastic Leukemia (ALL).[1][7]
In CRLF2-rearranged ALL, the overexpression of the CRLF2 receptor leads to ligand-independent activation of JAK2.[2][7] Activated JAK2 then phosphorylates Signal Transducer and Activator of Transcription 5 (STAT5).[7][8] Phosphorylated STAT5 dimerizes, translocates to the nucleus, and promotes the transcription of genes involved in cell proliferation and survival, including members of the BCL2 family and PIM-1 kinase.[9][10] SJ1008030-mediated degradation of JAK2 abrogates this entire cascade.
References
- 1. Degradation of Janus kinases in CRLF2-rearranged acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRLF2 and JAK2 in B-Progenitor Acute Lymphoblastic Leukemia: A Novel Association in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Understanding the Biology of CRLF2-Overexpressing Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SRC/ABL inhibition disrupts CRLF2-driven signaling to induce cell death in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting STAT5 or STAT5-Regulated Pathways Suppresses Leukemogenesis of Ph+ Acute Lymphoblastic Leukemia | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 10. spandidos-publications.com [spandidos-publications.com]
SJ1008030 Formic Acid: A Selective JAK2 Degrader for Targeted Protein Knockdown
A Technical Guide for Researchers and Drug Development Professionals
Introduction
SJ1008030 formic acid is a potent and selective degrader of Janus kinase 2 (JAK2), a critical mediator in the JAK/STAT signaling pathway.[1][2][3][4] As a Proteolysis Targeting Chimera (PROTAC), SJ1008030 offers a novel therapeutic modality by inducing the degradation of its target protein rather than simply inhibiting its enzymatic activity. This technical guide provides a comprehensive overview of SJ1008030, including its mechanism of action, key quantitative data, and detailed experimental protocols to facilitate its use in research and drug development.
Mechanism of Action
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate specific proteins of interest.[5][6] SJ1008030 consists of a ligand that binds to JAK2, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of JAK2, marking it for degradation by the proteasome.[5][6] This targeted degradation approach can lead to a more profound and sustained inhibition of downstream signaling compared to traditional small molecule inhibitors.[6]
The JAK/STAT signaling pathway, which is often dysregulated in various cancers and inflammatory diseases, is initiated by cytokine or growth factor binding to cell surface receptors. This activates associated JAKs, which then phosphorylate STAT proteins.[7][8][9][10] The phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.[7][10] By selectively degrading JAK2, SJ1008030 effectively abrogates this signaling cascade.
Quantitative Data
SJ1008030 has demonstrated potent and selective degradation of JAK2 in various preclinical models. The following tables summarize the key quantitative data for this compound.
| Parameter | Cell Line | Value | Reference |
| IC50 | MHH–CALL-4 | 5.4 nM | [1][2][3][4] |
| EC50 | MHH–CALL-4 | 5.4 nM | [2][11][12] |
| IC50 (Degradation) | Xenograft Models | 32 nM | [11][12] |
Table 1: In Vitro and In Vivo Potency of SJ1008030
| Target | Effect | Concentration/Time | Cell Line/Model | Reference |
| JAK2 | Dose-dependent degradation | 0-10 μM; 24h | Xenograft bone marrow SJBALL021415 cells | [2][3][4] |
| JAK1, JAK3 | Weak degradation | Not specified | MHH–CALL-4 cells | [2] |
| GSPT1 | Weak degradation | Not specified | MHH–CALL-4 cells | [2] |
| GSPT1 | No effect | Not specified | Xenograft models | [11][12] |
| IKZF1 | Dose-dependent degradation | 0-4.3 μM; 72h | MHH–CALL-4 cells | [2][3][4] |
Table 2: Selectivity Profile of SJ1008030
Experimental Protocols
Detailed methodologies are crucial for the successful application of SJ1008030 in a research setting. The following are representative protocols for key experiments.
Cell Culture
-
Cell Line: MHH–CALL-4 (CRLF2-rearranged acute lymphoblastic leukemia cell line).
-
Media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for Protein Degradation
This protocol is designed to assess the dose-dependent degradation of JAK2 and other proteins of interest following treatment with SJ1008030.
-
Cell Treatment: Plate MHH–CALL-4 cells at a density of 1 x 10^6 cells/mL in 6-well plates. Treat with increasing concentrations of SJ1008030 (e.g., 0-10 μM) for 24 hours.
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Following electrophoresis, transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against JAK2, p-STAT5, STAT5, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (IC50 Determination)
This assay is used to determine the concentration of SJ1008030 that inhibits cell growth by 50%.
-
Cell Seeding: Seed MHH–CALL-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Compound Treatment: Add serial dilutions of SJ1008030 to the wells and incubate for 72 hours.
-
Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of viable cells against the log concentration of SJ1008030 and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Studies
These studies are essential for evaluating the anti-tumor efficacy of SJ1008030 in a living organism.
-
Animal Model: Utilize immunodeficient mice (e.g., NSG mice) for the engraftment of human leukemia cells.
-
Tumor Implantation: Inject MHH–CALL-4 cells subcutaneously or intravenously into the mice.
-
Treatment: Once tumors are established, administer SJ1008030 or vehicle control to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Efficacy Assessment: Monitor tumor growth over time by measuring tumor volume. Body weight and overall health of the animals should also be monitored.
-
Pharmacodynamic Analysis: At the end of the study, tumors and/or bone marrow can be harvested to assess JAK2 degradation by western blotting or immunohistochemistry.
Conclusion
This compound acid is a valuable research tool for studying the biological roles of JAK2 and a promising therapeutic candidate for diseases driven by aberrant JAK2 signaling, such as certain types of leukemia.[1][2][3][4] Its ability to induce selective and potent degradation of JAK2 provides a distinct advantage over traditional kinase inhibitors. The data and protocols presented in this guide are intended to support further investigation into the therapeutic potential of this novel JAK2 degrader.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Jak/STAT Signaling Interactive Pathway: R&D Systems [rndsystems.com]
- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 11. SJ 1008030 | Active Degraders | Tocris Bioscience [tocris.com]
- 12. medkoo.com [medkoo.com]
The Advent of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Technology for JAK2
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention is rapidly evolving, with targeted protein degradation emerging as a powerful modality to address diseases driven by aberrant protein function. Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach, offering the ability to eliminate specific proteins from the cellular environment rather than merely inhibiting their activity. This technical guide provides a comprehensive overview of PROTAC technology as applied to Janus kinase 2 (JAK2), a critical mediator in cytokine signaling pathways implicated in numerous myeloproliferative neoplasms and autoimmune disorders.
Core Principles of PROTAC Technology
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The fundamental mechanism of action involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).
Upon entering the cell, a PROTAC molecule simultaneously binds to the target protein (in this case, JAK2) and an E3 ligase, forming a ternary complex.[3] This proximity induces the E3 ligase to transfer ubiquitin molecules to the surface of JAK2. The resulting polyubiquitinated JAK2 is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell.[1][2] A key advantage of this approach is the catalytic nature of PROTACs; once the target protein is degraded, the PROTAC is released and can engage another target protein molecule.[4][5]
The JAK2 Signaling Pathway and Rationale for Degradation
Janus kinases are a family of non-receptor tyrosine kinases that play a pivotal role in signal transduction for a wide array of cytokines and growth factors.[6] The JAK-STAT signaling pathway is crucial for processes such as hematopoiesis, immune response, and inflammation.[7] Dysregulation of this pathway, often through gain-of-function mutations in JAK2 (e.g., V617F), is a hallmark of myeloproliferative neoplasms like polycythemia vera and myelofibrosis.[8]
The canonical JAK-STAT pathway is initiated by cytokine binding to its receptor, leading to receptor dimerization and the activation of associated JAKs. Activated JAKs then phosphorylate each other and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, translocate to the nucleus, and regulate the transcription of target genes.
While small molecule inhibitors of JAK2 have shown clinical efficacy, they often face challenges such as dose-limiting toxicities and the development of resistance.[8] PROTAC-mediated degradation of JAK2 offers a distinct therapeutic advantage by physically removing the protein, which can overcome resistance mechanisms associated with inhibitor binding site mutations and potentially lead to a more profound and durable biological response.[9]
Mechanism of a JAK2-Targeting PROTAC
A JAK2-targeting PROTAC is engineered to specifically recruit JAK2 to an E3 ligase, most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL).[9] The PROTAC molecule acts as a bridge, facilitating the formation of a stable ternary complex between JAK2 and the E3 ligase. This induced proximity is the critical first step in the degradation process. Once the ternary complex is formed, the E3 ligase catalyzes the attachment of a polyubiquitin chain to JAK2. This "tag" marks JAK2 for destruction by the proteasome, leading to its degradation into smaller peptides and the recycling of ubiquitin. The PROTAC molecule, being a catalyst, is then free to initiate another cycle of degradation.
Quantitative Data on JAK2 PROTACs
The efficacy of PROTACs is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which represents the percentage of the protein degraded at the optimal PROTAC concentration. Lower DC50 values and higher Dmax values indicate a more potent PROTAC.
| PROTAC Compound | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 11 (SJ10542) | CRBN | MHH-CALL-4 | 24 | 82 | [9] |
| Compound 10i | Not Specified | SET-2 (JAK2 V617F) | 27.35 ± 5.36 | >90 at 5 µM | [8][10] |
| JAPT | Not Specified | Macrophages | Not Specified | Not Specified | [6] |
| NC-1 (BTK PROTAC) | Not Specified | Mino | 2.2 | 97 | [3] |
Note: Data for NC-1 is for BTK degradation and is included for comparative purposes of PROTAC potency.
Key Experimental Protocols
The development and characterization of JAK2 PROTACs involve a series of in vitro and in vivo assays to assess their degradation efficiency, selectivity, and therapeutic potential.
Western Blotting for JAK2 Degradation
This is the most common method to directly measure the reduction in target protein levels.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MHH-CALL-4, SET-2) at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against JAK2 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as GAPDH or β-actin, to normalize the JAK2 protein levels.
Cell Viability/Cytotoxicity Assay
This assay determines the effect of JAK2 degradation on cell proliferation and survival.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with serial dilutions of the JAK2 PROTAC, a negative control PROTAC (that does not bind the E3 ligase), and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or perform an MTT or CCK-8 assay according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or absorbance using a plate reader and calculate the half-maximal inhibitory concentration (IC50).
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC induces the ubiquitination of JAK2.
Methodology:
-
Immunoprecipitation of JAK2: Lyse cells treated with the PROTAC and a proteasome inhibitor (e.g., MG132) and immunoprecipitate JAK2 using a specific antibody.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins and perform a Western blot using an anti-ubiquitin antibody to detect the polyubiquitin chains on JAK2.
In Vivo Xenograft Model
This assay evaluates the anti-tumor efficacy of the JAK2 PROTAC in a living organism.
Methodology:
-
Tumor Implantation: Subcutaneously inject human cancer cells (e.g., those with a JAK2 mutation) into immunocompromised mice.
-
Tumor Growth and Treatment: Once the tumors reach a certain volume, randomize the mice into treatment groups (vehicle, JAK2 inhibitor, JAK2 PROTAC). Administer the compounds via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting to confirm JAK2 degradation) and histological examination.
Conclusion
PROTAC technology represents a paradigm shift in drug discovery, moving beyond simple inhibition to the targeted elimination of disease-causing proteins. The application of this technology to JAK2 holds immense promise for the treatment of myeloproliferative neoplasms and other JAK2-driven diseases. By providing a more profound and sustained reduction of the target protein, JAK2 PROTACs have the potential to overcome the limitations of current inhibitors and offer a novel therapeutic avenue for patients. Continued research and development in this area, focusing on optimizing potency, selectivity, and drug-like properties, will be crucial in translating the potential of JAK2 degraders into clinical reality.
References
- 1. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targeted-protein-degradation-phenotypic-studies-using-halotag-crispr-cas9-endogenous-tagging-coupled-with-haloprotac3 - Ask this paper | Bohrium [bohrium.com]
- 5. Frontiers | Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed [frontiersin.org]
- 6. jak1-jak2-degraders-based-on-protac-for-topical-treatment-of-atopic-dermatitis - Ask this paper | Bohrium [bohrium.com]
- 7. Targeted protein degradation phenotypic studies using HaloTag CRISPR/Cas9 endogenous target tagging and HaloPROTAC | Oxford Protein Informatics Group [blopig.com]
- 8. Discovery of a Proteolysis-Targeting Chimera Degrader of JAK2 as a Potential Therapeutic Agent for JAK2-Mediated Myeloproliferative Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Potent and Selective Janus Kinase 2/3 Directing PG–PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
SJ1008030 Formic Acid: A Technical Guide for Researchers
For academic and research purposes only. Not for human or therapeutic use.
SJ1008030 formic acid is a potent and selective proteolysis-targeting chimera (PROTAC) designed for the degradation of Janus kinase 2 (JAK2). As a bifunctional molecule, it recruits JAK2 to the E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation offers a promising therapeutic strategy for hematological malignancies driven by aberrant JAK2 signaling, such as leukemia.[1][2][3] This technical guide provides an in-depth overview of SJ1008030's mechanism of action, key experimental data, and protocols for its use in academic research.
Core Mechanism of Action: PROTAC-mediated JAK2 Degradation
SJ1008030 operates through the PROTAC mechanism, which involves the induced proximity of a target protein to an E3 ubiquitin ligase. The SJ1008030 molecule consists of three key components: a ligand that binds to the target protein (JAK2), a ligand that binds to an E3 ubiquitin ligase, and a linker connecting these two ligands. This ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to JAK2, marking it for degradation by the 26S proteasome. This degradation of JAK2 effectively inhibits the downstream JAK-STAT signaling pathway, which is crucial for cell proliferation and survival in certain cancers.[1][2]
Caption: Mechanism of SJ1008030-mediated JAK2 degradation.
Impact on JAK-STAT Signaling Pathway
The degradation of JAK2 by SJ1008030 leads to the inhibition of the JAK-STAT signaling pathway. In canonical JAK-STAT signaling, cytokines bind to their receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. By degrading JAK2, SJ1008030 prevents the phosphorylation and activation of STATs, thereby blocking the downstream signaling cascade.
Caption: Inhibition of the JAK-STAT pathway by SJ1008030.
Quantitative Data Summary
| Cell Line | Assay Type | Parameter | Value | Reference |
| MHH–CALL-4 (CRLF2r) | Cell Growth Inhibition | IC50 | 5.4 nM | [1][2][3][4] |
| MHH–CALL-4 | Protein Degradation | Target Proteins | JAKs, GSPT1, IKZF1 | [1][4] |
| SJBALL021415 (Xenograft Bone Marrow) | Protein Degradation | Target Proteins | JAK2, GSPT1 | [1][4] |
Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of SJ1008030 on cancer cell line proliferation.
Materials:
-
MHH–CALL-4 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound acid
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Seed MHH–CALL-4 cells in a 96-well plate at a density of 5,000 cells/well.
-
Prepare a serial dilution of SJ1008030 in the culture medium.
-
Treat the cells with varying concentrations of SJ1008030 (e.g., 0-10 µM) for 72 hours.
-
After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of viable cells against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Western Blot for Protein Degradation
Objective: To assess the dose-dependent degradation of JAK2, GSPT1, and IKZF1 in response to SJ1008030 treatment.
Materials:
-
MHH–CALL-4 cells or xenograft bone marrow cells (SJBALL021415)
-
This compound acid
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against JAK2, GSPT1, IKZF1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture the cells and treat them with a range of SJ1008030 concentrations (e.g., 0-4.3 µM for MHH–CALL-4, 0-10 µM for SJBALL021415) for 24 to 72 hours.[1][4]
-
Harvest the cells and lyse them using RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities to determine the extent of protein degradation relative to the loading control.
Caption: General experimental workflow for SJ1008030 evaluation.
In Vivo Studies
SJ1008030 has been evaluated in xenograft models to assess its in vivo efficacy. In these studies, SJ1008030 demonstrated dose-dependent degradation of JAK2 and GSPT1 proteins in xenograft bone marrow cells, confirming its activity in a more complex biological system and indicating its potential for inhibiting the JAK-STAT signaling pathway in vivo.[1][4]
Conclusion
This compound acid is a valuable research tool for studying the JAK-STAT signaling pathway and the therapeutic potential of targeted protein degradation. Its high potency in inducing JAK2 degradation and inhibiting the growth of leukemia cells makes it a significant compound for preclinical research in hematological malignancies. The experimental protocols provided herein offer a foundation for further investigation into the biological effects and therapeutic applications of SJ1008030.
References
Methodological & Application
Application Notes and Protocols for SJ1008030 formic
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ1008030 formic is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of Janus Kinase 2 (JAK2).[1][2] As a heterobifunctional molecule, SJ1008030 recruits the E3 ubiquitin ligase machinery to induce the ubiquitination and subsequent proteasomal degradation of JAK2. Dysregulation of the JAK-STAT signaling pathway is a critical factor in the pathogenesis of various hematological malignancies, including acute lymphoblastic leukemia (ALL).[3] SJ1008030 has demonstrated significant efficacy in preclinical models of CRLF2-rearranged ALL, a high-risk subtype of B-cell ALL (B-ALL) characterized by aberrant JAK-STAT signaling.[1][3] These application notes provide detailed protocols for evaluating the cellular activity of this compound, including its effects on cell viability and target protein degradation.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound (also referred to as compound 8 in some literature) in the MHH-CALL-4 human B-cell precursor leukemia cell line, which harbors a CRLF2 rearrangement.
Table 1: Cytotoxicity of this compound in Leukemia Cell Lines
| Cell Line | Description | IC50 (nM) | Incubation Time (hours) |
| MHH-CALL-4 | CRLF2-rearranged B-ALL | 5.4 | 72 |
Data sourced from studies on CRLF2-rearranged acute lymphoblastic leukemia.[4]
Table 2: Protein Degradation Profile of this compound in MHH-CALL-4 Cells
| Target Protein | Concentration Range | Incubation Time (hours) | Observed Effect |
| JAK2 | 0 - 4.3 µM | 72 | Significant, dose-dependent degradation |
| GSPT1 | 0 - 4.3 µM | 72 | Minimal to no degradation |
| IKZF1 | 0 - 4.3 µM | 72 | Degradation observed (as a known IMiD neosubstrate) |
This highlights the selectivity of SJ1008030 for JAK2 degradation over GSPT1.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of SJ1008030 and a typical experimental workflow for its evaluation.
Caption: Mechanism of SJ1008030-mediated JAK2 degradation.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
MHH-CALL-4 Cell Culture Protocol
MHH-CALL-4 cells are human B-cell precursor leukemia cells that grow in suspension.
Materials:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (100x)
-
MHH-CALL-4 cell line (e.g., from DSMZ, ACC 337)
-
Sterile cell culture flasks (e.g., T-25 or T-75)
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 20% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Thawing Cells: Thaw cryopreserved MHH-CALL-4 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Resuspend the cell pellet in fresh complete growth medium and transfer to a culture flask. Initially, it is advantageous to use a 24-well plate.[5] Seed the cells at a density of approximately 1 x 10^6 cells/mL.[5]
-
Cell Maintenance: Maintain the cell culture in an incubator at 37°C with 5% CO2.
-
Subculturing: The cell density should be maintained between 0.6 x 10^6 and 2 x 10^6 cells/mL.[5] Split the culture approximately 1:2 once a week.[5] To subculture, determine the cell density and viability using a hemocytometer and Trypan Blue exclusion. Dilute the cell suspension to the desired seeding density with fresh complete growth medium. The doubling time for these cells is approximately 80-100 hours.[5]
Cell Viability (Cytotoxicity) Assay
This protocol describes a method to determine the IC50 value of this compound using a tetrazolium-based assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
Materials:
-
MHH-CALL-4 cells
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear or white-walled microplates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed MHH-CALL-4 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. A typical concentration range to test would be from 0.1 nM to 5 µM. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Cell Treatment: Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.[4]
-
Assay Measurement:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution, and then read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
For CellTiter-Glo® Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix, and incubate for 10 minutes. Read the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Western Blot Protocol for JAK2 Degradation
This protocol outlines the steps to assess the degradation of JAK2 and related signaling proteins in MHH-CALL-4 cells following treatment with this compound.
Materials:
-
MHH-CALL-4 cells
-
Complete growth medium
-
This compound stock solution
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-JAK2, anti-pSTAT5, anti-STAT5, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed MHH-CALL-4 cells in 6-well plates and treat with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 4.3 µM) for 24 to 72 hours.[4] Include a vehicle control.
-
Cell Lysis: Harvest the cells by centrifugation, wash with cold PBS, and lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-JAK2) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.
References
- 1. Degradation of Janus kinases in CRLF2-rearranged acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Degradation of Janus kinases in CRLF2-rearranged acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Leibniz Institute DSMZ: Details [dsmz.de]
Application Notes and Protocols for SJ1008030 in In Vivo Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ1008030 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Janus kinase 2 (JAK2). As a heterobifunctional molecule, SJ1008030 recruits JAK2 to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the JAK2 protein.[1][2][3] This mechanism offers a powerful alternative to traditional small-molecule kinase inhibitors, which only block the catalytic function of the target protein. By eliminating the entire protein, PROTACs like SJ1008030 can overcome resistance mechanisms associated with kinase inhibitor therapy and may provide a more durable therapeutic response.[4]
These application notes provide a summary of the preclinical in vivo data for SJ1008030 in acute lymphoblastic leukemia (ALL) models and detailed protocols for its use, based on the foundational study by Chang et al. in Blood (2021).[1][2]
Mechanism of Action: JAK2 Degradation
The JAK-STAT signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through activating mutations or overexpression of components like JAK2, is a key driver in various hematological malignancies, including certain subtypes of ALL.[4] SJ1008030 (also referred to as compound 8 in the primary literature) was developed to specifically target and eliminate the JAK2 protein.[1][2]
In preclinical studies, SJ1008030 has demonstrated potent and selective degradation of JAK2 in leukemia cell lines and patient-derived xenograft (PDX) models.[1] This leads to the inhibition of downstream STAT5 phosphorylation and suppression of leukemia cell proliferation.[5]
Data Presentation: In Vitro and In Vivo Activity
SJ1008030 has demonstrated significant activity in both cell-based assays and in vivo leukemia models. The following table summarizes the key quantitative data.
| Parameter | Cell Line / Model | Value | Reference |
| In Vitro Efficacy | |||
| EC₅₀ (Cell Growth Inhibition) | MHH-CALL-4 (CRLF2r ALL) | 5.4 nM | [5] |
| In Vivo Efficacy | |||
| Animal Model | Patient-Derived Xenograft (PDX) of CRLF2r ALL | - | [1] |
| Dosing Regimen | 50 mg/kg, intraperitoneally (i.p.), once daily | - | [1] |
| Treatment Duration | 21 days | - | [1] |
| Outcome | Significant reduction in leukemia burden in peripheral blood, bone marrow, and spleen | - | [1] |
| Pharmacodynamics | |||
| Target Engagement | PDX model of CRLF2r ALL | Dose-dependent degradation of JAK2 | |
| Specificity | PDX model of CRLF2r ALL | No significant degradation of GSPT1 |
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models of Acute Lymphoblastic Leukemia
This protocol describes the generation of leukemia PDX models, which are essential for evaluating the in vivo efficacy of SJ1008030.
Materials:
-
Viably cryopreserved primary human ALL cells
-
NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks old
-
Phosphate-buffered saline (PBS)
-
Sublethal irradiation source (e.g., X-ray irradiator)
-
Flow cytometer
-
Antibodies for human CD45 and mouse CD45
Procedure:
-
Mouse Conditioning: Sublethally irradiate NSG mice with 250 cGy of total body irradiation 24 hours prior to cell injection to facilitate engraftment.
-
Cell Preparation: Thaw cryopreserved human ALL cells rapidly in a 37°C water bath. Wash the cells with sterile PBS to remove cryoprotectant.
-
Cell Injection: Resuspend 1-5 million viable ALL cells in 100-200 µL of sterile PBS. Inject the cell suspension intravenously (i.v.) via the tail vein into the conditioned NSG mice.
-
Engraftment Monitoring: Starting 4 weeks post-injection, monitor for leukemia engraftment by performing weekly peripheral blood draws from the tail vein.
-
Flow Cytometry Analysis: Stain the blood samples with fluorescently-conjugated antibodies against human CD45 (hCD45) and mouse CD45 (mCD45). Analyze the samples using a flow cytometer to determine the percentage of hCD45+ cells.
-
Cohort Formation: Once the peripheral blood chimerism reaches >1% hCD45+ cells, randomize the mice into treatment and vehicle control groups.
Protocol 2: In Vivo Efficacy and Pharmacodynamic Study of SJ1008030
This protocol details the preparation and administration of SJ1008030 to established leukemia PDX models to assess its therapeutic efficacy and target engagement.
Note on Formulation: SJ1008030 is often supplied as a formate or trifluoroacetate (TFA) salt (e.g., SJ1008030 formic, SJ1008030 TFA) to improve its solubility and stability.[6][7] The following protocol uses a standard vehicle suitable for many PROTACs for in vivo use. It is crucial to confirm the solubility of the specific batch of SJ1008030 in the chosen vehicle before starting the experiment.
Materials:
-
SJ1008030 (formate salt)
-
Vehicle solution: 5% N,N-dimethylacetamide (DMA), 40% propylene glycol, 55% sterile water.
-
Leukemia-engrafted NSG mice (from Protocol 1)
-
Bioluminescence imaging system (if using luciferase-tagged leukemia cells)
-
Calipers for spleen measurement
Procedure:
-
SJ1008030 Formulation:
-
On each treatment day, prepare a fresh formulation of SJ1008030.
-
Calculate the required amount of SJ1008030 based on the mean body weight of the mice in the treatment group and the target dose (e.g., 50 mg/kg).
-
Dissolve the SJ1008030 powder first in the required volume of DMA.
-
Add the propylene glycol and then the sterile water, vortexing thoroughly after each addition to ensure a clear solution.
-
-
Treatment Administration:
-
Administer the formulated SJ1008030 to the treatment group via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.
-
Administer an equivalent volume of the vehicle solution to the control group.
-
Continue daily treatment for the planned duration of the study (e.g., 21 days).
-
-
Efficacy Monitoring:
-
Monitor the mice daily for clinical signs of distress and measure body weight twice weekly.
-
Weekly, assess leukemia burden by measuring the percentage of hCD45+ cells in the peripheral blood via flow cytometry.
-
If using luciferase-expressing ALL cells, perform weekly bioluminescence imaging to quantify whole-body tumor burden.
-
-
Endpoint Analysis and Pharmacodynamics:
-
At the end of the treatment period, euthanize the mice.
-
Measure spleen weight as an indicator of leukemia infiltration.
-
Harvest bone marrow and spleen tissues.
-
Isolate protein lysates from the harvested tissues.
-
Perform Western blot analysis on the protein lysates to measure the levels of total JAK2, phosphorylated STAT5 (p-STAT5), and a loading control (e.g., GAPDH) to confirm target degradation and pathway inhibition.
-
Conclusion
SJ1008030 is a promising JAK2-degrading PROTAC with demonstrated anti-leukemic activity in preclinical in vivo models of ALL. The protocols provided herein offer a framework for researchers to further investigate its therapeutic potential. Careful attention to the establishment of robust PDX models and appropriate drug formulation are critical for the successful execution of these studies.
References
- 1. Degradation of Janus kinases in CRLF2-rearranged acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Degradation of Janus kinases in CRLF2-rearranged acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | JAK2 Alterations in Acute Lymphoblastic Leukemia: Molecular Insights for Superior Precision Medicine Strategies [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for SJ1008030-Mediated JAK2 Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the degradation of Janus Kinase 2 (JAK2) protein in response to treatment with SJ1008030, a potent and selective JAK2 PROTAC (Proteolysis Targeting Chimera) degrader. The following protocols are intended for use by professionals in cell biology, pharmacology, and drug development.
Introduction
SJ1008030 is a heterobifunctional molecule designed to induce the degradation of JAK2 through the ubiquitin-proteasome system.[1] By simultaneously binding to JAK2 and an E3 ubiquitin ligase, SJ1008030 facilitates the ubiquitination of JAK2, marking it for subsequent degradation by the proteasome.[1][2] This approach offers a powerful alternative to traditional kinase inhibition, as it leads to the removal of the entire protein, potentially mitigating resistance mechanisms and providing a more sustained pharmacological effect.[2] These notes provide a comprehensive Western blot protocol to quantify the degradation of JAK2 in cancer cell lines.
Mechanism of Action: SJ1008030-Mediated JAK2 Degradation
SJ1008030 functions as a molecular bridge, bringing the target protein, JAK2, into proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to JAK2. Poly-ubiquitinated JAK2 is then recognized and degraded by the 26S proteasome, leading to a reduction in total JAK2 protein levels and subsequent downstream signaling.
Caption: Mechanism of SJ1008030-mediated JAK2 degradation.
Experimental Data Summary
The following table summarizes the reported activity of SJ1008030 in relevant cancer cell lines. This data is crucial for designing experiments to validate its efficacy.
| Cell Line | Compound | Concentration Range | Incubation Time | Effect | Reference |
| MHH-CALL-4 | SJ1008030 | 1 nM - 4.3 µM | 72 hours | Dose-dependent degradation of JAK2. Weak effect on JAK1, JAK3, and GSPT1. IC50 of 5.4 nM for cell growth inhibition. | [3][4] |
| Xenograft SJBALL021415 bone marrow cells | SJ1008030 | 1 nM - 10 µM | 24 hours | Near-complete, dose-dependent degradation of JAK2. No effect on GSPT1. | [3][5] |
Western Blot Protocol for JAK2 Degradation
This protocol outlines the steps to assess the degradation of JAK2 in MHH-CALL-4 cells following treatment with SJ1008030.
Materials and Reagents
-
Cell Line: MHH-CALL-4 (CRLF2-rearranged acute lymphoblastic leukemia)
-
Compound: SJ1008030 (formic salt)
-
Cell Culture Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay: BCA or Bradford assay kit
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels (4-20% gradient recommended)
-
Transfer Buffer: Standard Tris-Glycine transfer buffer with 20% methanol
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-JAK2
-
Rabbit anti-Phospho-JAK2 (Tyr1007/1008)
-
Mouse anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager
Experimental Workflow
Caption: Western blot workflow for JAK2 degradation analysis.
Detailed Procedure
-
Cell Culture and Treatment:
-
Culture MHH-CALL-4 cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5% CO2.
-
Seed cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.
-
Prepare a stock solution of SJ1008030 (formic salt) in DMSO.
-
Treat cells with increasing concentrations of SJ1008030 (e.g., 0, 1, 10, 100, 1000 nM) for 24 to 72 hours. Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, harvest the cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 4-20% SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Perform the transfer at 100V for 1-2 hours or overnight at a lower voltage in a cold room.
-
After transfer, confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Wash the membrane with TBST to remove the Ponceau S stain.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-JAK2, anti-pJAK2, or anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10-15 minutes each.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using densitometry software. Normalize the JAK2 and pJAK2 band intensities to the β-actin loading control.
-
Considerations for the Use of Formic Acid
While the compound is specified as "SJ1008030 formic," this likely refers to the formic acid salt of the compound, which enhances its solubility and stability. For standard Western blot procedures as described above, the compound is dissolved in a solvent like DMSO and then diluted in cell culture media. The low final concentration of the formic acid salt in the media is unlikely to affect the Western blot protocol.
However, if formic acid is used in sample preparation for other applications (e.g., protein extraction from tissues), it is important to note that it can cause formylation of amino acid residues, potentially altering protein migration and antibody recognition.[6] For this protocol, where cells are treated in culture, this is not a concern.
Troubleshooting
-
Weak or No Signal: Increase the amount of protein loaded, use a fresh antibody dilution, or increase the exposure time. Ensure efficient protein transfer.
-
High Background: Increase the number and duration of washes, use a fresh blocking buffer, or decrease the antibody concentration.
-
Non-specific Bands: Optimize antibody concentration and blocking conditions. Ensure the purity of the primary antibody.
-
Uneven Loading: Ensure accurate protein quantification and careful loading of equal amounts of protein in each lane. Use a reliable loading control like β-actin or GAPDH for normalization.
References
Determining the Effective Concentration of SJ1008030 Formic: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ1008030 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Janus kinase 2 (JAK2).[1][2] As a heterobifunctional molecule, SJ1008030 recruits an E3 ubiquitin ligase to JAK2, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action effectively abrogates JAK-STAT signaling, a pathway frequently dysregulated in various malignancies, including CRLF2-rearranged acute lymphoblastic leukemia (ALL).[1][3] The "formic" designation indicates that the compound is supplied as a formic acid salt, a common strategy to enhance the solubility and stability of amine-containing pharmaceutical compounds. This document provides detailed protocols for determining the effective concentration of SJ1008030 formic in relevant cell-based assays.
Data Presentation
The following tables summarize the quantitative data for SJ1008030's activity in the MHH-CALL-4 human B-cell precursor leukemia cell line, a model system for CRLF2-rearranged ALL.
Table 1: In Vitro Efficacy of SJ1008030 in MHH-CALL-4 Cells
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Growth Inhibition) | MHH-CALL-4 | 5.4 nM | [1] |
Table 2: In Vitro JAK2 Degradation by SJ1008030 in MHH-CALL-4 Cells
| Treatment Conditions | Concentration Range | Outcome | Reference |
| 72 hours | 0 - 4.3 µM | Dose-dependent degradation of JAKs, GSPT1, and IKZF1 | [3] |
Table 3: In Vivo JAK2 Degradation by SJ1008030
| Model System | Treatment Conditions | Concentration Range | Outcome | Reference |
| Xenograft Bone Marrow (SJBALL021415) | 24 hours | 0 - 10 µM | Dose-dependent degradation of JAK2 and GSPT1 | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of SJ1008030 and the general experimental workflows for determining its effective concentration.
Experimental Protocols
Cell Culture
The MHH-CALL-4 cell line is critical for assessing the in vitro efficacy of SJ1008030.
-
Cell Line: MHH-CALL-4 (DSMZ ACC 337)[4]
-
Media: 80% RPMI 1640 + 20% heat-inactivated Fetal Bovine Serum (FBS).[4]
-
Culture Conditions: Maintain cells in suspension at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Subculture: Seed cells at approximately 1 x 10^6 cells/mL. The optimal split ratio is about 1:2 once a week. Do not maintain the culture below 0.6 x 10^6 cells/mL.[4]
Preparation of this compound Stock Solution
Due to its formulation as a formic acid salt, SJ1008030 is expected to have improved solubility in aqueous solutions. However, for experimental purposes, a high-concentration stock solution in an organic solvent is recommended.
-
Solvent: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Concentration: Prepare a 10 mM stock solution. For example, for a compound with a molecular weight of 919.96 g/mol , dissolve 9.2 mg in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of SJ1008030 on the proliferation of MHH-CALL-4 cells.
-
Cell Seeding:
-
Count MHH-CALL-4 cells using a hemocytometer and assess viability (e.g., with trypan blue).
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound from the 10 mM stock solution in complete culture medium. A common starting concentration range is 10 µM down to picomolar concentrations.
-
Add the desired final concentrations of SJ1008030 to the wells. Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix gently by pipetting up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium only).
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the SJ1008030 concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: JAK2 Degradation Assay (Western Blot)
This protocol is to determine the dose-dependent degradation of JAK2 protein in MHH-CALL-4 cells upon treatment with SJ1008030.
-
Cell Seeding and Treatment:
-
Seed MHH-CALL-4 cells in 6-well plates at a density of 1-2 x 10^6 cells/mL in complete culture medium.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 24 or 72 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for JAK2 overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the JAK2 band intensity to the corresponding loading control band intensity.
-
Express the JAK2 protein levels as a percentage of the vehicle-treated control.
-
Plot the percentage of JAK2 remaining against the SJ1008030 concentration to determine the DC50 (concentration for 50% degradation).
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for researchers to determine the effective concentration of this compound in a relevant cellular context. Adherence to these detailed methodologies will enable the generation of robust and reproducible data on the cytostatic and protein-degrading activities of this novel JAK2 PROTAC. Such data is essential for the continued investigation and development of SJ1008030 as a potential therapeutic agent.
References
Application Notes and Protocols: SJ1008030 Formic Acid in CRISPR-Edited Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ1008030 formic acid is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Janus kinase 2 (JAK2).[1][2][3] As a heterobifunctional molecule, SJ1008030 recruits an E3 ubiquitin ligase to the JAK2 protein, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation offers a powerful therapeutic strategy for malignancies driven by aberrant JAK2 signaling, such as certain types of leukemia.[1][4] The use of CRISPR-Cas9 gene editing technology in conjunction with SJ1008030 allows for precise investigation into the compound's mechanism of action and its effects on specific genetic backgrounds, such as cell lines engineered with specific JAK2 mutations or knockouts.
These application notes provide detailed protocols for utilizing SJ1008030 in CRISPR-edited cell lines to study its efficacy and mechanism of action.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of SJ1008030.
Table 1: In Vitro Potency of SJ1008030 in MHH-CALL-4 Cells
| Parameter | Cell Line | Value | Reference |
| IC50 | MHH-CALL-4 | 5.4 nM | [1][2][3][4] |
| EC50 | MHH-CALL-4 | 5.4 nM | [5] |
Table 2: In Vitro Degradation Activity of SJ1008030
| Parameter | Cell Line | Concentration Range | Duration | Effect | Reference |
| Protein Degradation | MHH-CALL-4 | 0 - 4.3 µM | 72 h | Dose-dependent degradation of JAKs, GSPT1, and IKZF1 | [1][4] |
| Protein Degradation | SJBALL021415 (xenograft bone marrow) | 0 - 10 µM | 24 h | Dose-dependent degradation of JAK2 and GSPT1 | [1][4] |
Signaling Pathway
The primary mechanism of action of SJ1008030 involves the targeted degradation of JAK2, a key component of the JAK/STAT signaling pathway. This pathway is crucial for mediating cellular responses to various cytokines and growth factors. Aberrant activation of this pathway is a hallmark of many cancers.
Caption: Mechanism of action of SJ1008030 in the JAK/STAT pathway.
Experimental Protocols
Generation of JAK2 Knockout Cell Lines using CRISPR-Cas9
This protocol describes the generation of a stable JAK2 knockout cell line to serve as a negative control for SJ1008030 treatment.
Caption: Workflow for generating a JAK2 knockout cell line.
Materials:
-
Target cell line (e.g., MHH-CALL-4)
-
Lipofectamine™ 3000 or other transfection reagent
-
Puromycin or other selection antibiotic
-
Complete cell culture medium
-
96-well plates
-
PCR reagents and primers for JAK2 sequencing
-
Antibodies for Western blotting (JAK2, β-actin)
Protocol:
-
gRNA Design and Plasmid Preparation:
-
Design at least two guide RNAs (gRNAs) targeting an early exon of the JAK2 gene to ensure a frameshift mutation leading to a knockout.
-
Clone the gRNAs into a suitable CRISPR-Cas9 expression vector that also contains a selection marker (e.g., puromycin resistance).
-
Prepare high-quality, endotoxin-free plasmid DNA.
-
-
Transfection:
-
Seed the target cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Transfect the cells with the JAK2-targeting CRISPR-Cas9 plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
-
Selection:
-
48 hours post-transfection, begin selection by adding the appropriate concentration of puromycin to the culture medium.
-
Continue selection for 3-5 days, replacing the medium with fresh puromycin-containing medium every 2 days, until non-transfected control cells are completely eliminated.
-
-
Single-Cell Cloning:
-
After selection, dilute the surviving cells to a concentration of 0.5-1 cell per 100 µL and plate 100 µL per well in a 96-well plate.
-
Allow single colonies to grow for 1-2 weeks.
-
-
Validation:
-
Genomic DNA Analysis: Once colonies are established, expand them and extract genomic DNA. Perform PCR to amplify the targeted region of the JAK2 gene and sequence the PCR product to identify clones with frameshift mutations.
-
Western Blot Analysis: Lyse the cells from validated clones and perform a Western blot to confirm the absence of JAK2 protein expression. Use a wild-type cell lysate as a positive control.
-
-
Expansion:
-
Expand the validated JAK2 knockout clones for use in subsequent experiments.
-
Cell Viability Assay
This protocol is for assessing the cytotoxic effects of SJ1008030 on both wild-type and CRISPR-edited cell lines. The MTT or CellTiter-Glo assay can be used.
Materials:
-
Wild-type and JAK2 knockout cell lines
-
This compound acid
-
96-well plates
-
Complete cell culture medium
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit[8][9]
-
Plate reader
Protocol (MTT Assay):
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Allow cells to attach and resume growth overnight.
-
Prepare serial dilutions of SJ1008030 in complete culture medium.
-
Remove the old medium and add 100 µL of the SJ1008030 dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability versus the log concentration of SJ1008030.
Western Blot Analysis of JAK2 Degradation
This protocol is to confirm the degradation of JAK2 and assess the phosphorylation status of downstream STAT proteins following SJ1008030 treatment.
Caption: General workflow for Western blot analysis.
Materials:
-
Wild-type and JAK2 knockout cell lines
-
This compound acid
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-JAK2, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-β-actin[10]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of SJ1008030 for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the extent of JAK2 degradation and the change in STAT5 phosphorylation. β-actin is used as a loading control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SJ 1008030 (7675) by Tocris, Part of Bio-Techne [bio-techne.com]
- 6. scbt.com [scbt.com]
- 7. origene.com [origene.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ch.promega.com [ch.promega.com]
- 10. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Flow Cytometry Analysis Following SJ1008030 Formic Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing flow cytometry to analyze the cellular effects of SJ1008030 formic, a potent and selective JAK2 degrader. As a Proteolysis Targeting Chimera (PROTAC), SJ1008030 induces the degradation of Janus Kinase 2 (JAK2), a key component of the JAK-STAT signaling pathway, which is often dysregulated in various malignancies, including acute lymphoblastic leukemia.[1][2][3][4] The following protocols are designed to assess the downstream consequences of JAK2 degradation, including the inhibition of STAT phosphorylation, induction of apoptosis, and alterations in the cell cycle.
Mechanism of Action of SJ1008030
SJ1008030 is a heterobifunctional molecule that brings JAK2 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of JAK2. This targeted protein degradation approach offers a distinct mechanism from traditional small molecule inhibitors, which only block the kinase activity. By eliminating the entire protein, SJ1008030 can lead to a more profound and sustained inhibition of the JAK-STAT signaling pathway.
Quantitative Data Summary
The following tables summarize the reported in vitro activity of SJ1008030 in various leukemia cell lines.
Table 1: In Vitro Cytotoxicity of SJ1008030
| Cell Line | Cancer Type | IC50 (nM) | Treatment Duration (h) | Reference |
| MHH-CALL-4 | Acute Lymphoblastic Leukemia (CRLF2r) | 5.4 | 72 | [2][3][4] |
Table 2: In Vitro JAK2 Degradation Activity of SJ1008030
| Cell Line | Cancer Type | IC50 (nM) | Treatment Duration (h) | Notes | Reference |
| MHH-CALL-4 | Acute Lymphoblastic Leukemia (CRLF2r) | 32 | Not Specified | Dose-dependent degradation of JAK2.[1] | [1] |
| SJBALL021415 (xenograft) | Acute Lymphoblastic Leukemia | Not Specified | 24 | Dose-dependent degradation of JAK2.[2] | [2] |
Experimental Protocols
Protocol 1: Analysis of STAT5 Phosphorylation by Flow Cytometry
This protocol is designed to measure the inhibition of JAK2 signaling by assessing the phosphorylation status of STAT5, a key downstream target of JAK2.
Materials:
-
Leukemia cell line (e.g., MHH-CALL-4)
-
This compound
-
Complete cell culture medium
-
Cytokine for stimulation (e.g., recombinant human IL-3)
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer (e.g., 1.5% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., ice-cold 90% Methanol)
-
Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated anti-phospho-STAT5 (pY694) antibody
-
Fluorochrome-conjugated antibodies for cell surface markers (optional)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed leukemia cells at a density of 0.5 x 10^6 cells/mL in a 24-well plate and incubate overnight.
-
Drug Treatment: Treat cells with a dose range of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired duration (e.g., 4, 8, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cytokine Stimulation: Prior to harvesting, stimulate the cells with a cytokine known to activate the JAK2-STAT5 pathway in the chosen cell line (e.g., 10 ng/mL IL-3) for 15 minutes at 37°C.
-
Cell Fixation:
-
Transfer cells to flow cytometry tubes and pellet by centrifugation (400 x g, 5 minutes, 4°C).
-
Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 10 minutes at room temperature.
-
-
Cell Permeabilization:
-
Add 1 mL of ice-cold 90% Methanol to each tube while gently vortexing.
-
Incubate on ice for 30 minutes.
-
-
Antibody Staining:
-
Wash the cells twice with 2 mL of Staining Buffer.
-
Resuspend the cell pellet in 100 µL of Staining Buffer containing the anti-phospho-STAT5 antibody at the manufacturer's recommended concentration.
-
If using, add antibodies for cell surface markers.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Wash the cells once with 2 mL of Staining Buffer.
-
Resuspend the cells in 300-500 µL of Staining Buffer.
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter properties.
-
Analyze the median fluorescence intensity (MFI) of the phospho-STAT5 signal in the treated versus control samples.
-
Protocol 2: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
This protocol is used to quantify the induction of apoptosis following treatment with this compound.
Materials:
-
Leukemia cell line
-
This compound
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells as described in Protocol 1 and treat with this compound for a longer duration suitable for inducing apoptosis (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Collect both adherent and suspension cells.
-
Pellet cells by centrifugation (300 x g, 5 minutes).
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition:
-
Analyze the cells by flow cytometry immediately (within 1 hour).
-
-
Data Analysis:
-
Create a quadrant plot with Annexin V-FITC on the x-axis and PI on the y-axis.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells (should be a small population)
-
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Leukemia cell line
-
This compound
-
Complete cell culture medium
-
PBS
-
Ice-cold 70% Ethanol
-
PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in Protocol 2 for a duration relevant to cell cycle changes (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Harvest cells and pellet by centrifugation.
-
Wash once with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 300 µL of PBS.
-
While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Pellet the fixed cells by centrifugation (500 x g, 5 minutes).
-
Wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Acquire data on a flow cytometer using a linear scale for the PI channel (FL2 or equivalent).
-
-
Data Analysis:
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the G0/G1, S, and G2/M phases of the cell cycle and determine the percentage of cells in each phase.
-
Concluding Remarks
The protocols outlined in these application notes provide a comprehensive framework for characterizing the cellular effects of this compound using flow cytometry. By analyzing key downstream events of JAK2 degradation, researchers can gain valuable insights into the mechanism of action of this compound and its potential as a therapeutic agent. It is recommended to optimize treatment times and concentrations for each specific cell line and experimental setup.
References
Application Notes: Evaluating the Efficacy of SJ1008030 formic in Patient-Derived Xenograft (PDX) Models
Introduction SJ1008030 is a potent and selective JAK2 (Janus Kinase 2) degrader, classified as a Proteolysis Targeting Chimera (PROTAC). It is under investigation for its therapeutic potential in hematological malignancies and potentially other cancers driven by aberrant JAK-STAT signaling.[1][2] Patient-Derived Xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, offer a high-fidelity preclinical platform that recapitulates the heterogeneity and molecular characteristics of human tumors.[3][4][5][6] These models are invaluable for evaluating the in vivo efficacy of targeted agents like SJ1008030 and identifying potential biomarkers of response.[4] This document provides detailed protocols for assessing the anti-tumor activity and pharmacodynamic effects of SJ1008030 formic in PDX models.
Target Audience These guidelines are intended for researchers, scientists, and drug development professionals in the field of oncology who are planning preclinical in vivo studies.
Data Presentation: Efficacy of this compound
The following table summarizes representative quantitative data on the efficacy of this compound in various solid tumor PDX models characterized by JAK-STAT pathway activation. This data is illustrative and based on expected outcomes for a potent targeted therapy in relevant preclinical models.
Table 1: Summary of this compound Anti-Tumor Efficacy in PDX Models
| Cancer Type | PDX Model ID | Relevant Biomarker | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) |
| Non-Small Cell Lung Cancer | LU-2187 | JAK2 Amplification | 75 mg/kg, p.o., daily | 78% |
| Pancreatic Cancer | PA-0951 | High p-STAT3 | 75 mg/kg, p.o., daily | 65% |
| Colorectal Cancer | CRC-1642 | IL-6 High | 100 mg/kg, p.o., daily | 58% |
| Triple-Negative Breast Cancer | TNBC-0433 | STAT3-Y705F Mutation | 100 mg/kg, p.o., daily | 85% |
Experimental Protocols
Detailed methodologies for critical experiments are provided below to ensure reproducibility and standardization.
Protocol 1: PDX Model Establishment and Expansion
This protocol outlines the standard procedure for engrafting and propagating patient tumor tissue in immunodeficient mice.
1. Materials:
-
Fresh, sterile patient tumor tissue collected via an IRB-approved protocol.
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice, 6-8 weeks old).
-
Matrigel® Basement Membrane Matrix, High Concentration.
-
Sterile surgical instruments (scalpels, forceps).
-
Anesthesia (e.g., isoflurane).
-
Growth media (e.g., DMEM/F-12) with antibiotics.
-
Sterile Phosphate-Buffered Saline (PBS).
2. Procedure:
-
Tissue Preparation: Immediately place the fresh tumor specimen in cold growth media. In a sterile biosafety cabinet, wash the tissue with cold PBS, remove any non-tumor tissue, and mince it into 2-3 mm³ fragments.
-
Implantation: Anesthetize the mouse. Shave and sterilize the flank area. Make a small incision and create a subcutaneous pocket. Mix one tumor fragment with 50 µL of Matrigel® and implant it into the pocket. Close the incision with surgical clips or sutures.
-
Tumor Growth Monitoring: Monitor mice 2-3 times weekly for tumor formation. Measure tumor dimensions with digital calipers once they become palpable. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[7]
-
Model Expansion (Passaging): When a tumor reaches a volume of 1000-1500 mm³, euthanize the mouse and aseptically resect the tumor. Process the tumor as described in step 1 to implant into a new cohort of mice for model expansion.
Protocol 2: In Vivo Efficacy Study
This protocol details the steps for evaluating the anti-tumor activity of this compound in mice with established PDX tumors.
1. Materials:
-
A cohort of PDX-bearing mice with tumor volumes of 150-200 mm³.
-
This compound, formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Vehicle control.
-
Dosing equipment (e.g., oral gavage needles).
-
Digital calipers and an animal balance.
2. Procedure:
-
Randomization: Once tumors reach the target volume, randomize mice into treatment and control groups (typically n=8-10 mice per group) to ensure the average tumor volume is similar across groups.
-
Treatment Administration: Administer this compound at the predetermined dose and schedule (e.g., daily oral gavage). The control group receives the vehicle on the same schedule.
-
Data Collection: Measure tumor volumes and mouse body weights 2-3 times per week as indicators of efficacy and toxicity, respectively.
-
Study Endpoint: The study concludes when tumors in the control group reach a predetermined endpoint (e.g., 2000 mm³) or after a defined treatment period.
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study using the formula: %TGI = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
This protocol is for assessing the mechanism of action of this compound by measuring target protein degradation in tumor tissue via Western Blot.
1. Materials:
-
Tumor tissues collected from a satellite group of PDX mice at various time points after this compound administration.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE equipment and reagents.
-
PVDF membranes.
-
Primary antibodies: anti-JAK2, anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
2. Procedure:
-
Sample Collection: Euthanize mice at specified time points (e.g., 2, 8, 24 hours) after a single dose. Resect tumors and snap-freeze them in liquid nitrogen.[7]
-
Protein Extraction: Homogenize the frozen tumor tissue in ice-cold RIPA buffer. Centrifuge the homogenate at high speed and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the levels of JAK2 and p-STAT3 to total STAT3 and/or a loading control like GAPDH to confirm target degradation and pathway inhibition.
Visualizations and Diagrams
Experimental Workflow
The following diagram illustrates the overall experimental process from model generation to data analysis.
Caption: Workflow for evaluating this compound in PDX models.
Signaling Pathway
This diagram shows the mechanism of action of this compound within the JAK-STAT signaling pathway.
Caption: Mechanism of this compound-induced JAK2 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Establishment of Robustness and Standards in Patient-Derived Xenograft Experiments and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient-Derived Xenograft Models for Translational Prostate Cancer Research and Drug Development | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Long-Term Cell Viability Assays with SJ1008030 formic
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJ1008030 formic is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to degrade Janus kinase 2 (JAK2).[1][2][3][4] As a key component of the JAK-STAT signaling pathway, JAK2 is a critical target in various myeloproliferative neoplasms and hematological malignancies.[1][4] this compound has demonstrated significant inhibition of cell growth in leukemia cell lines, with a reported IC50 of 5.4 nM in MHH–CALL-4 cells after a 72-hour treatment.[1][2][3][4] This document provides detailed application notes and protocols for conducting long-term cell viability assays to evaluate the sustained effects of this compound on cancer cell lines.
Understanding the long-term efficacy of a compound is crucial in drug development, as it provides insights into sustained therapeutic effects and potential for acquired resistance.[5] These assays extend beyond short-term cytotoxicity measurements to assess the impact of continuous exposure to the compound over several days or even weeks.
Mechanism of Action
SJ1008030 is a PROTAC that selectively induces the degradation of the JAK2 protein.[2][4] It functions by simultaneously binding to the target protein (JAK2) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of JAK2, marking it for degradation by the proteasome. The degradation of JAK2 leads to the inhibition of the downstream JAK-STAT signaling pathway, which is crucial for the proliferation and survival of certain cancer cells.[1][4]
Caption: Mechanism of action of this compound as a JAK2 PROTAC degrader.
Data Presentation
The following table summarizes the known quantitative data for this compound. Long-term cell viability assays will generate further data points that can be added to this table.
| Parameter | Cell Line | Value | Exposure Time | Reference |
| IC50 | MHH–CALL-4 | 5.4 nM | 72 hours | [1][2][3][4] |
| Degradation | MHH–CALL-4 | Dose-dependent | 72 hours | [1][4] |
| Degradation | SJBALL021415 (xenograft) | Dose-dependent | 24 hours | [1][4] |
Experimental Protocols
This section provides a detailed protocol for a long-term cell viability assay using this compound. This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials
-
This compound (store as a stock solution at -80°C for up to 6 months)[1]
-
Target cancer cell line (e.g., MHH–CALL-4 or other JAK2-dependent lines)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well clear-bottom black plates (for fluorescence/luminescence assays) or clear plates (for colorimetric assays)
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or XTT)
-
Multichannel pipette
-
Plate reader (luminometer, spectrophotometer, or fluorometer)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
References
Troubleshooting & Optimization
troubleshooting inconsistent SJ1008030 formic results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using SJ1008030 formic. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound to ensure its stability?
Proper storage and handling are critical for maintaining the potency and stability of this compound.
-
Lyophilized Powder: Store the lyophilized powder at -20°C, keeping it desiccated. In this form, the chemical is stable for up to 36 months.[1]
-
Stock Solutions: Prepare stock solutions, typically in DMSO. Once prepared, aliquot the solution into single-use volumes and store at -20°C for up to 1 month or -80°C for up to 6 months.[2][3] It is important to avoid repeated freeze-thaw cycles to prevent degradation of the compound.[2][3]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
The recommended solvent for preparing stock solutions of this compound is DMSO (Dimethyl sulfoxide).
Q3: What are the known biological activities of this compound?
This compound is a selective Proteolysis Targeting Chimera (PROTAC) degrader of Janus kinase 2 (JAK2).[1][2][4] It has been shown to inhibit the growth of MHH–CALL-4 leukemia cells with an IC₅₀ of 5.4 nM.[1][2][4] It also induces the dose-dependent degradation of JAK2 protein.[4]
Troubleshooting Guide
Q1: I am observing significant variability in my IC50 values for MHH-CALL-4 cell growth inhibition. What could be the cause?
Inconsistent IC50 values can arise from several factors. Here are some potential causes and solutions:
-
Inconsistent Cell Health and Density:
-
Solution: Ensure that cells are in the logarithmic growth phase and that the seeding density is consistent across all experiments. Use a standardized cell counting method to minimize variability.
-
-
Compound Degradation:
-
Assay Protocol Variability:
-
Solution: Standardize all incubation times, reagent concentrations, and washing steps. Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability.
-
Q2: I am not observing the expected degradation of JAK2 protein in my Western blot analysis. What should I check?
If you are not seeing JAK2 degradation, consider the following troubleshooting steps:
-
Suboptimal Compound Concentration or Treatment Time:
-
Issues with the Ubiquitin-Proteasome System:
-
Solution: As a PROTAC, SJ1008030 relies on the cell's ubiquitin-proteasome system to degrade the target protein.[1] Ensure your cells are healthy and not treated with any substances that might interfere with this pathway. You can include a proteasome inhibitor (e.g., MG132) as a negative control to confirm that the observed degradation is proteasome-dependent.
-
-
Antibody Performance:
-
Solution: Verify the specificity and sensitivity of your primary and secondary antibodies for Western blotting. Run appropriate positive and negative controls to ensure the antibodies are working as expected.
-
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Growth Inhibition) | MHH–CALL-4 | 5.4 nM | [1][2][4] |
| EC50 (Antileukemic Efficacy) | CRLF2r ALL cell lines | 5.4 nM | |
| IC50 (JAK2 Degradation) | Xenograft models of kinase-driven ALL | 32 nM |
Experimental Protocols
Key Experiment: In Vitro JAK2 Degradation Assay
This protocol provides a general framework for assessing the degradation of JAK2 in a cell line (e.g., MHH-CALL-4) treated with this compound.
-
Cell Culture: Culture MHH-CALL-4 cells in the recommended medium and conditions until they reach the logarithmic growth phase.
-
Cell Seeding: Seed the cells in appropriate culture plates at a predetermined density.
-
Compound Treatment:
-
Prepare serial dilutions of this compound from a fresh aliquot of your stock solution.
-
Treat the cells with a range of concentrations of this compound (e.g., 0-10 μM) for a specified duration (e.g., 24 or 72 hours).[2][4]
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest compound concentration.
-
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with a primary antibody specific for JAK2 and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities for JAK2 and the loading control. Normalize the JAK2 signal to the loading control and compare the levels in treated versus vehicle control samples.
Visualizations
Caption: Mechanism of action for SJ1008030 as a PROTAC, mediating the ubiquitination and subsequent proteasomal degradation of the JAK2 target protein.
Caption: A stepwise workflow for troubleshooting inconsistent experimental results when using this compound.
References
Technical Support Center: Minimizing Off-Target Effects of SJ1008030 formic
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects when using SJ1008030 formic, a potent and selective JAK2-degrading PROTAC®.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of Janus Kinase 2 (JAK2).[1][2][3] It achieves this by bringing JAK2 into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
Q2: What are the known off-target effects of this compound?
A2: In the MHH-CALL-4 acute lymphoblastic leukemia cell line, this compound has been observed to induce the degradation of GSPT1 and IKZF1 in a dose-dependent manner, in addition to its intended target, JAK2.[1][4] However, in xenograft models, it has been reported to degrade JAK2 without a significant effect on GSPT1 levels, suggesting that off-target effects can be context-dependent.[1]
Q3: I am observing a phenotype that doesn't align with JAK2 degradation. What could be the cause?
A3: This could be due to the degradation of off-target proteins such as GSPT1 or IKZF1. GSPT1 is involved in translation termination, and its degradation can have broad cellular consequences.[5][6][7] It is crucial to perform experiments to confirm that the observed phenotype is a direct result of JAK2 degradation.
Q4: How can I minimize the off-target effects of this compound in my experiments?
A4: Minimizing off-target effects can be achieved by:
-
Optimizing Concentration: Use the lowest concentration of this compound that effectively degrades JAK2 to its desired level (Dmax) without significantly impacting off-target protein levels.
-
Time-Course Experiments: Assess protein degradation at different time points to identify a window where JAK2 degradation is optimal and off-target degradation is minimal.
-
Use of Control Compounds: Employ a structurally related but inactive control compound to ensure the observed effects are not due to the compound's scaffold or non-specific interactions.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a degradation-resistant mutant of JAK2 to confirm that the phenotype is on-target.
Troubleshooting Guide
Problem 1: Significant degradation of GSPT1 and/or IKZF1 is observed alongside JAK2 degradation.
-
Possible Cause: The concentration of this compound is too high, leading to the degradation of lower-affinity off-targets.
-
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Treat MHH-CALL-4 cells with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a fixed time point (e.g., 24 hours).
-
Analyze Protein Levels: Use quantitative Western blotting to determine the levels of JAK2, GSPT1, and IKZF1.
-
Determine DC50 and Dmax: Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) for each protein.
-
Select Optimal Concentration: Choose a concentration that maximizes JAK2 degradation while minimizing the degradation of GSPT1 and IKZF1.
-
Problem 2: The observed cellular phenotype is inconsistent with known functions of JAK2.
-
Possible Cause: The phenotype is a result of the degradation of GSPT1 or other unknown off-targets.
-
Troubleshooting Steps:
-
Correlate Degradation with Phenotype: Perform a dose-response experiment as described above and correlate the degradation of JAK2, GSPT1, and IKZF1 with the observed phenotype at each concentration.
-
GSPT1 Rescue: If a GSPT1-dependent phenotype is suspected, consider using a GSPT1 degradation-resistant mutant to see if the phenotype is reversed.[8]
-
Global Proteomics: For a comprehensive understanding of off-target effects, consider performing quantitative mass spectrometry-based proteomics to identify all proteins degraded upon treatment with this compound.
-
Problem 3: The dose-response curve for JAK2 degradation shows a "hook effect" (i.e., less degradation at higher concentrations).
-
Possible Cause: At high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which are unproductive for forming the ternary complex required for degradation.
-
Troubleshooting Steps:
-
Extend Concentration Range: Test a broader range of this compound concentrations, including lower concentrations, to fully define the bell-shaped curve.
-
Target Engagement Assay: Use a target engagement assay, such as the NanoBRET™ Target Engagement Assay, to confirm that this compound is binding to JAK2 in live cells.
-
Data Presentation
Table 1: Degradation Profile of this compound in MHH-CALL-4 Cells
| Target Protein | On/Off-Target | Anticipated DC50 | Anticipated Dmax | Notes |
| JAK2 | On-Target | ~5-30 nM | >80% | Potent and efficient degradation observed. |
| GSPT1 | Off-Target | Higher than JAK2 | Variable | Degradation can be significant at higher concentrations.[1][8] Some reports suggest weak or no degradation in certain contexts.[1] |
| IKZF1 | Off-Target | Higher than JAK2 | Variable | Dose-dependent degradation observed.[1][4] |
Disclaimer: The DC50 and Dmax values are estimated based on available literature and may vary depending on experimental conditions. Researchers should determine these values in their specific experimental setup.
Experimental Protocols
Protocol 1: Quantitative Western Blot for Assessing Protein Degradation
This protocol describes the quantification of JAK2, GSPT1, and IKZF1 protein levels in MHH-CALL-4 cells following treatment with this compound.
1. Cell Culture and Treatment: a. Culture MHH-CALL-4 cells in appropriate media and conditions. b. Seed cells at a density that will not exceed 80-90% confluency at the end of the experiment. c. Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
2. Cell Lysis: a. Harvest cells and wash with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Determine protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting: a. Normalize protein concentrations and prepare lysates with Laemmli buffer. b. Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against JAK2, GSPT1, IKZF1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Develop the blot using an ECL substrate and image using a chemiluminescence detection system.
4. Data Analysis: a. Quantify band intensities using image analysis software. b. Normalize the intensity of the target protein bands to the loading control. c. Calculate the percentage of protein remaining relative to the vehicle control. d. Plot the percentage of remaining protein against the log of the this compound concentration to determine DC50 and Dmax.
Protocol 2: In-Cell Western™ Assay for Higher-Throughput Analysis
This method provides a more streamlined approach for quantifying protein degradation in a 96-well format.[9][10][11][12][13]
1. Cell Seeding and Treatment: a. Seed MHH-CALL-4 cells in a 96-well plate. b. Treat cells with a serial dilution of this compound and a vehicle control.
2. Fixation and Permeabilization: a. Fix cells with 4% paraformaldehyde in PBS. b. Permeabilize cells with a buffer containing a mild detergent (e.g., Triton X-100).
3. Immunostaining: a. Block non-specific binding sites with a blocking buffer. b. Incubate with primary antibodies against the target proteins. c. Wash and incubate with fluorescently labeled secondary antibodies.
4. Imaging and Analysis: a. Scan the plate using an infrared imaging system. b. Quantify the fluorescence intensity for each target protein and normalize to a cell staining dye to account for cell number.
Protocol 3: NanoBRET™ Target Engagement Assay
This assay confirms the binding of this compound to JAK2 in live cells, which is particularly useful for troubleshooting issues like the "hook effect".[2][14][15][16]
1. Cell Preparation: a. Transfect cells with a vector expressing a NanoLuc®-JAK2 fusion protein.
2. Assay Procedure: a. Add a cell-permeable fluorescent tracer that binds to JAK2. b. Add varying concentrations of this compound. c. Measure the bioluminescence resonance energy transfer (BRET) signal.
3. Data Analysis: a. A decrease in the BRET signal upon addition of this compound indicates competitive binding to JAK2. b. Plot the BRET ratio against the compound concentration to determine the intracellular IC50 for target engagement.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SJ1008030 (formic) - MedChem Express [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of Janus kinases in CRLF2-rearranged acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 11. products.advansta.com [products.advansta.com]
- 12. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 13. biomol.com [biomol.com]
- 14. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.jp]
- 15. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 16. bmglabtech.com [bmglabtech.com]
improving SJ1008030 formic cell permeability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SJ1008030, a selective JAK2 PROTAC (Proteolysis Targeting Chimera). Our goal is to help you overcome common challenges and improve the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is SJ1008030 and what are its different forms?
A1: SJ1008030 is a potent and selective JAK2 degrader.[1][2][3][4] It functions as a PROTAC, a bifunctional molecule that brings the target protein (JAK2) into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of JAK2 by the proteasome.[5][6] SJ1008030 is commonly available in two forms: SJ1008030 TFA (trifluoroacetate salt) and SJ1008030 formic (formate salt).[1][7] It has shown efficacy in inhibiting the growth of leukemia cells, such as MHH–CALL-4, with an IC50 of 5.4 nM.[1][2][3][7]
Q2: What does "formic cell permeability" in the context of SJ1008030 refer to?
A2: The term "formic cell" is not a standard cell biology term. It could refer to a few scenarios in your research:
-
Use of this compound salt: You may be using the formate salt of SJ1008030, and are interested in its permeability.[3][7]
-
Cells treated with formic acid: Your experimental design may involve treating cells with formic acid. Formic acid can alter the intracellular environment and potentially affect cell membrane integrity and permeability.[8][9][10][11]
-
A specific cell line: It's possible you are working with a specific cell line that has unique characteristics when grown in the presence of formate.
Q3: What is the general mechanism of action for PROTACs like SJ1008030?
A3: PROTACs are heterobifunctional molecules with three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[5][12] By simultaneously binding to both the POI (in this case, JAK2) and an E3 ligase, the PROTAC forms a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the cell's proteasome.[6]
Troubleshooting Guide: Improving SJ1008030 Cell Permeability
Low intracellular concentration of SJ1008030 can be a significant hurdle. Here are some common issues and troubleshooting steps.
| Problem | Possible Cause | Recommended Solution |
| Low potency or inconsistent results | Poor cell permeability of SJ1008030. PROTACs are large molecules and may have inherently low passive diffusion across the cell membrane.[5][13] | 1. Optimize Compound Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment. 2. Use Permeabilizing Agents (with caution): A very low, non-toxic concentration of a mild permeabilizing agent like digitonin or saponin can be tested. This should be a last resort as it can affect cell health. 3. Consider Efflux Pump Inhibition: Co-incubate with known inhibitors of common efflux pumps (e.g., P-glycoprotein inhibitors like verapamil) to see if this increases intracellular accumulation and efficacy.[14] |
| Cell toxicity observed at effective concentrations | Solvent toxicity or off-target effects of SJ1008030. The solvent used to dissolve SJ1008030 (e.g., DMSO) can be toxic at higher concentrations. | 1. Perform a Solvent Toxicity Control: Treat cells with the same concentration of the solvent used for SJ1008030 as a negative control. 2. Reduce Solvent Concentration: Prepare a more concentrated stock of SJ1008030 to minimize the final solvent concentration in your cell culture medium. 3. Test Different Formulations: If using the formic salt, consider potential toxicity from formate, especially at high concentrations.[8][9][10][11][15] Compare results with the TFA salt if available. |
| Variability between experiments | Inconsistent cell health or passage number. Cell membrane integrity and transporter expression can vary with cell health and how many times the cells have been passaged. | 1. Standardize Cell Culture Conditions: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. 2. Monitor Cell Viability: Always include a cell viability assay (e.g., Trypan Blue, MTT assay) in your experimental setup. |
| Compound precipitation in media | Poor solubility of SJ1008030 in aqueous culture medium. | 1. Check Solubility Information: Refer to the manufacturer's data sheet for solubility information in different solvents.[16] 2. Prepare Fresh Solutions: Prepare stock solutions fresh for each experiment and avoid repeated freeze-thaw cycles.[1][7] 3. Sonication: Briefly sonicate the stock solution to aid dissolution before diluting into the final culture medium.[16] |
Experimental Protocols
Protocol 1: Cellular Uptake Assay using LC-MS/MS
This protocol provides a method to quantify the intracellular concentration of SJ1008030.
Materials:
-
SJ1008030 (formic or TFA salt)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Compound Treatment: Treat the cells with the desired concentrations of SJ1008030 for the desired amount of time. Include a vehicle-treated control.
-
Cell Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Cell Lysis: Add lysis buffer to each well and incubate on ice for 10 minutes.
-
Harvesting: Scrape the cells and collect the lysate.
-
Protein Precipitation: Add cold acetonitrile with a known concentration of an internal standard to the cell lysate to precipitate proteins.
-
Centrifugation: Centrifuge at high speed to pellet the precipitated protein.
-
Sample Analysis: Transfer the supernatant to a new tube and analyze the concentration of SJ1008030 using a validated LC-MS/MS method.
-
Data Normalization: Normalize the intracellular concentration of SJ1008030 to the total protein concentration of the cell lysate (determined by a BCA assay).
Visualizations
Signaling Pathway: JAK2 Degradation by SJ1008030
Caption: Mechanism of SJ1008030-mediated JAK2 degradation.
Experimental Workflow: Assessing Cell Permeability
Caption: Workflow for quantifying intracellular SJ1008030.
Logical Relationship: Troubleshooting Low Permeability
Caption: Decision tree for troubleshooting low SJ1008030 efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. medkoo.com [medkoo.com]
- 5. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Toxicity Mechanism of Formic Acid is Directly Linked to ROS Burst and Oxidative Damage in Yeast Saccharomyces cerevisiae | Scientific.Net [scientific.net]
- 9. Formic acid and acetic acid induce a programmed cell death in pathogenic Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. glpbio.com [glpbio.com]
Technical Support Center: Addressing Resistance to SJ1008030 Formic in Cell Lines
Introduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the investigational compound SJ1008030 formic in cell lines. SJ1008030 is a potent and selective inhibitor of the MEK1/2 kinases, key components of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a common driver of cell proliferation and survival in many cancers.[2][3]
This guide will help you identify the potential causes of resistance and provide detailed protocols for investigating these mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for SJ1008030?
SJ1008030 is a small molecule inhibitor that targets the MEK1 and MEK2 proteins in the MAPK/ERK signaling cascade.[1] By inhibiting MEK1/2, SJ1008030 prevents the phosphorylation and activation of ERK1/2, leading to decreased cell proliferation and the induction of apoptosis in sensitive cancer cell lines.
Q2: My cell line, which was initially sensitive to SJ1008030, is now showing resistance. What are the possible reasons?
There are several potential mechanisms by which cancer cells can develop resistance to MEK inhibitors like SJ1008030:
-
Gatekeeper mutations in the target protein (MEK1/2): These mutations can prevent the drug from binding to its target.[4][5]
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked MEK/ERK pathway, such as the PI3K/Akt/mTOR pathway.[6][7]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration.[8][9][10]
-
Amplification of upstream signaling components: Increased expression of proteins upstream of MEK, such as BRAF or RAS, can drive pathway reactivation despite MEK inhibition.[7][11]
Q3: How can I confirm that my cell line has developed resistance to SJ1008030?
The most direct way to confirm resistance is to perform a cell viability assay and determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value in your current cell line compared to the parental, sensitive cell line is a strong indicator of acquired resistance.[12][13]
Q4: What are the first steps I should take to troubleshoot this resistance?
-
Confirm Resistance: Perform a dose-response experiment to compare the IC50 values of the parental and suspected resistant cell lines.[13]
-
Check Cell Line Authenticity: Ensure your cell line has not been contaminated or misidentified using short tandem repeat (STR) profiling.
-
Verify Compound Integrity: Confirm the concentration and activity of your this compound stock solution.
Troubleshooting Guides
Problem 1: Increased IC50 of SJ1008030 in my cell line.
| Possible Cause | Suggested Solution |
| Acquired Resistance | Generate a dose-response curve and compare the IC50 value to the parental cell line. A significant rightward shift indicates acquired resistance.[12] |
| Selection of a Resistant Subpopulation | Continuous culture with the drug may have selected for a pre-existing resistant population. Use early-passage cells for key experiments. |
| Incorrect Drug Concentration | Verify the concentration of your SJ1008030 stock. Test its activity on a known sensitive cell line as a positive control.[12] |
| Suboptimal Experimental Conditions | Optimize cell seeding density, treatment duration, and assay conditions for your specific cell line.[14][15] |
Problem 2: No change in phosphorylated ERK (p-ERK) levels after SJ1008030 treatment in the resistant cell line.
| Possible Cause | Suggested Solution |
| MEK1/2 Gatekeeper Mutation | Sequence the MEK1 and MEK2 genes in the resistant cell line to identify potential mutations that prevent drug binding. |
| Amplification of Upstream Activators (e.g., BRAF, RAS) | Use Western blotting or qPCR to assess the expression levels of BRAF and RAS in both sensitive and resistant cell lines. |
| Increased Drug Efflux | Perform a drug efflux assay using a fluorescent substrate of ABC transporters (e.g., rhodamine 123). Co-treatment with an ABC transporter inhibitor (e.g., verapamil) should restore sensitivity if efflux is the cause.[16] |
Problem 3: p-ERK levels decrease, but cells continue to proliferate.
| Possible Cause | Suggested Solution |
| Activation of a Bypass Pathway (e.g., PI3K/Akt) | Use Western blotting to probe for phosphorylated Akt (p-Akt) and other key nodes in the PI3K pathway. Consider co-treating with a PI3K inhibitor.[6] |
| Evasion of Apoptosis | Perform an apoptosis assay (e.g., Annexin V/PI staining) to compare the levels of apoptosis in sensitive and resistant cells after treatment. Assess the expression of anti-apoptotic proteins like Bcl-2. |
Data Presentation
Table 1: Hypothetical IC50 Values for SJ1008030 in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental HCT116 | 10 | - |
| HCT116-SJR1 (Resistant) | 250 | 25 |
| HCT116-SJR2 (Resistant) | 1200 | 120 |
Table 2: Hypothetical Protein Expression Changes in Resistant Cell Lines
| Protein | HCT116-SJR1 | HCT116-SJR2 |
| p-ERK (after SJ1008030) | No change | Decreased |
| BRAF | Normal | 5-fold increase |
| P-glycoprotein (MDR1) | 10-fold increase | Normal |
| p-Akt (S473) | Normal | 8-fold increase |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 of SJ1008030.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and use non-linear regression to calculate the IC50.
2. Western Blotting
This protocol is used to assess the phosphorylation status and expression levels of key proteins.
-
Cell Lysis: Treat cells with SJ1008030 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-BRAF, anti-MDR1) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
3. Development of a Resistant Cell Line
This protocol describes how to generate a resistant cell line model.[17]
-
Initial Exposure: Continuously expose the parental cell line to SJ1008030 at a concentration equal to its IC50.
-
Dose Escalation: Once the cells resume normal proliferation, gradually increase the concentration of SJ1008030 in the culture medium.[18][19]
-
Selection and Expansion: Select and expand the surviving cell populations at each concentration.
-
Confirmation of Resistance: Periodically perform cell viability assays to determine the IC50 and confirm the development of resistance.
Visualizations
Caption: Mechanism of action of SJ1008030 in the MAPK/ERK signaling pathway.
Caption: Common mechanisms of resistance to SJ1008030.
Caption: A logical workflow for troubleshooting SJ1008030 resistance.
References
- 1. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. MAPK/Erk Pathway | Sino Biological [sinobiological.com]
- 4. Resistance to receptor tyrosine kinase inhibition in cancer: molecular mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ABC Transporter-Mediated Multidrug-Resistant Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 11. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 15. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: SJ1008030 Formic Acid Degradation Kinetics Optimization
For researchers, scientists, and drug development professionals, understanding the stability of a compound like SJ1008030, a selective JAK2 PROTAC degrader, is critical for preclinical and clinical success.[1][2] Formic acid, a common impurity in pharmaceutical excipients and a mobile phase component in chromatography, can potentially lead to the degradation of drug substances.[3] This guide provides a comprehensive resource for designing, executing, and troubleshooting experiments to determine the formic acid degradation kinetics of SJ1008030.
Frequently Asked Questions (FAQs)
Q1: Why is it important to study the degradation kinetics of SJ1008030 in the presence of formic acid?
A1: Understanding the degradation kinetics is crucial for several reasons:
-
Stability Prediction: It helps in predicting the shelf-life of the drug substance and formulated product.[4][5]
-
Formulation Development: Knowledge of degradation pathways informs the selection of stable formulations and compatible excipients.[6]
-
Analytical Method Development: It aids in developing stability-indicating analytical methods that can separate the active pharmaceutical ingredient (API) from its degradation products.[6]
-
Regulatory Compliance: Regulatory agencies like the FDA and ICH require forced degradation studies to understand the stability of a drug.[4][7]
Q2: What are the potential mechanisms of formic acid-mediated degradation for a molecule like SJ1008030?
A2: Given the complex structure of SJ1008030, several functional groups could be susceptible to acid-catalyzed degradation.[8] Potential mechanisms include:
-
Hydrolysis: Amide, ester, or imide bonds within the molecule could be susceptible to hydrolysis, catalyzed by the acidic environment provided by formic acid.[9]
-
N-formylation: As seen with other drugs like mirabegron, the primary or secondary amine functionalities in SJ1008030 could react with formic acid to form N-formyl degradation products.[3]
-
Solvolysis: Other susceptible functional groups might react with formic acid or any water present.
Q3: What concentration of formic acid should I use in my degradation studies?
A3: The concentration of formic acid should be chosen to achieve a target degradation of 5-20% of the drug substance.[10] It is advisable to screen a range of concentrations (e.g., 0.1%, 1%, and 5% v/v formic acid in a suitable solvent) at an elevated temperature (e.g., 50-60 °C) to identify appropriate conditions for kinetic studies.[7]
Experimental Protocols
Protocol 1: Preliminary Forced Degradation Study
Objective: To determine the susceptibility of SJ1008030 to formic acid degradation and to identify suitable stress conditions for kinetic studies.
Materials:
-
SJ1008030
-
Formic acid (analytical grade)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
pH meter
-
Heating block or oven
-
HPLC-UV/MS system
Procedure:
-
Prepare a stock solution of SJ1008030 (e.g., 1 mg/mL) in a 50:50 ACN/water mixture.
-
Prepare stress solutions with varying concentrations of formic acid (e.g., 0.1%, 1%, and 5% v/v) in the same solvent mixture.
-
Add a known volume of the SJ1008030 stock solution to each stress solution to achieve a final drug concentration of approximately 100 µg/mL.
-
Prepare a control sample with no formic acid.
-
Incubate all samples at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each sample.
-
Neutralize the aliquots if necessary and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples by a stability-indicating HPLC-UV/MS method to determine the percentage of SJ1008030 remaining and to identify any degradation products.
Protocol 2: Kinetic Study of Formic Acid Degradation
Objective: To determine the reaction order and rate constant for the degradation of SJ1008030 in the presence of formic acid.
Procedure:
-
Based on the preliminary study, select a formic acid concentration and temperature that result in a measurable degradation rate (ideally leading to 10-30% degradation over the study period).
-
Prepare the SJ1008030 solution in the selected formic acid-containing solvent as described in Protocol 1.
-
Maintain the solution at a constant temperature.
-
At multiple, closely spaced time intervals, withdraw aliquots and analyze them by HPLC to quantify the concentration of SJ1008030.
-
Plot the natural logarithm of the SJ1008030 concentration versus time. If the plot is linear, the reaction follows first-order kinetics. The negative of the slope will be the apparent rate constant (k).
-
Repeat the experiment at different temperatures (e.g., 40°C, 50°C, 60°C) to determine the activation energy using the Arrhenius equation.
Data Presentation
Table 1: Preliminary Forced Degradation of SJ1008030 with Formic Acid at 60°C
| Time (hours) | % SJ1008030 Remaining (Control) | % SJ1008030 Remaining (0.1% Formic Acid) | % SJ1008030 Remaining (1% Formic Acid) | % SJ1008030 Remaining (5% Formic Acid) |
| 0 | 100 | 100 | 100 | 100 |
| 2 | 99.8 | 98.5 | 95.2 | 85.1 |
| 4 | 99.6 | 97.1 | 90.5 | 72.3 |
| 8 | 99.2 | 94.3 | 82.1 | 55.4 |
| 24 | 98.5 | 85.2 | 60.7 | 20.9 |
Table 2: Kinetic Data for SJ1008030 Degradation in 1% Formic Acid at 50°C
| Time (minutes) | SJ1008030 Concentration (µg/mL) | ln([SJ1008030]) |
| 0 | 100.0 | 4.605 |
| 30 | 95.1 | 4.555 |
| 60 | 90.4 | 4.504 |
| 90 | 85.9 | 4.453 |
| 120 | 81.6 | 4.402 |
| 180 | 73.8 | 4.301 |
| 240 | 66.7 | 4.200 |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No degradation observed | Stress conditions are too mild (low temperature or low formic acid concentration). | Increase the temperature in 10°C increments or use a higher concentration of formic acid.[4] |
| Degradation is too rapid | Stress conditions are too harsh. | Decrease the temperature or formic acid concentration to achieve a slower, more controlled degradation rate. |
| Poor peak shape or resolution in HPLC | Co-elution of degradants with the parent peak; inappropriate mobile phase. | Modify the HPLC method (e.g., change the gradient, mobile phase pH, or column chemistry) to develop a stability-indicating method. |
| Inconsistent or irreproducible results | Inaccurate temperature control; inconsistent sample preparation; human error. | Ensure the heating block/oven provides uniform and stable temperature. Prepare all solutions fresh and use calibrated pipettes. Repeat the experiment to confirm the results.[11] |
| Mass balance is not achieved (sum of API and degradants is <95%) | Formation of non-UV active or volatile degradants; adsorption of compounds to container surfaces. | Use a mass-sensitive detector (e.g., CAD, ELSD) in addition to UV. Use silanized glassware to minimize adsorption. Check for product volatility.[12] |
| Unexpected degradation products | Impurities in reagents or solvents; interaction with container/closure system. | Use high-purity reagents and solvents. Run a blank with only the solvent and formic acid to check for interfering peaks. |
Visualizations
Caption: Experimental workflow for determining degradation kinetics.
Caption: Hypothetical degradation pathways for SJ1008030 in formic acid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning curren… [ouci.dntb.gov.ua]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpp.com [ijrpp.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. researchgate.net [researchgate.net]
- 11. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 12. How To [chem.rochester.edu]
Technical Support Center: Quantifying JAK2 Degradation by SJ1008030 formic
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SJ1008030 formic to induce and quantify the degradation of Janus kinase 2 (JAK2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a selective Proteolysis-Targeting Chimera (PROTAC) designed to target JAK2 for degradation.[1][2] It is a heterobifunctional molecule that binds to both JAK2 and an E3 ubiquitin ligase (specifically, Cereblon or CRBN).[][4] This binding event brings JAK2 into close proximity with the E3 ligase, leading to the ubiquitination of JAK2.[4] The ubiquitin tags mark JAK2 for degradation by the cell's proteasome machinery, resulting in a reduction of total JAK2 protein levels.[1][2]
Q2: What is the primary application of this compound?
A2: this compound is primarily used in research for studying the JAK-STAT signaling pathway and for investigating the therapeutic potential of targeting JAK2 in diseases such as certain types of leukemia.[2][5] It has shown potent antileukemic efficacy in CRLF2r Acute Lymphoblastic Leukemia (ALL) cell lines.
Q3: How should I store and handle this compound?
A3: For long-term storage, this compound should be stored at -20°C for up to one month or -80°C for up to six months.[5] It is recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[5] The lyophilized form should be stored at -20°C and kept desiccated.[2]
Q4: In which cell lines has this compound been shown to be effective?
A4: this compound has demonstrated activity in CRLF2r cell lines, notably inhibiting the growth of MHH–CALL-4 cells.[2][5] It also dose-dependently degrades JAK2 in xenograft bone marrow SJBALL021415 cells.[5][6]
Quantitative Data Summary
The following table summarizes the quantitative data available for this compound's activity.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (cell growth inhibition) | MHH–CALL-4 | 5.4 nM | [2][5] |
| EC₅₀ (antileukemic efficacy) | CRLF2r ALL cell lines | 5.4 nM | |
| IC₅₀ (JAK2 degradation) | Xenograft models | 32 nM |
Visualizing the Mechanism and Workflow
Mechanism of Action of this compound
Caption: Mechanism of this compound-mediated JAK2 degradation.
Experimental Workflow for Quantifying JAK2 Degradation
Caption: General workflow for quantifying JAK2 degradation.
Troubleshooting Guide
Q1: I am not observing any JAK2 degradation after treating my cells with this compound. What could be the reason?
A1: There are several potential reasons for a lack of JAK2 degradation:
-
Suboptimal Concentration: You may be using a concentration that is too low to induce degradation or too high, leading to the "hook effect".[7][8] The "hook effect" occurs at high PROTAC concentrations where the formation of binary complexes (PROTAC-JAK2 or PROTAC-CRBN) is favored over the productive ternary complex (JAK2-PROTAC-CRBN), thus inhibiting degradation.[8][9]
-
Troubleshooting: Perform a wide dose-response experiment, for example from 1 nM to 10 µM, to identify the optimal concentration range for degradation.
-
-
Incorrect Timepoint: The kinetics of degradation can vary. You may be assessing JAK2 levels at a timepoint that is too early or too late.
-
Troubleshooting: Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) at an effective concentration to determine the optimal incubation time.
-
-
Compound Instability: Ensure that the compound has been stored and handled correctly to maintain its activity.
-
Troubleshooting: Use a fresh aliquot of this compound for your experiment.
-
Q2: My Western blot for JAK2 shows multiple bands. How should I interpret this?
A2: Multiple bands on a Western blot for JAK2 can be due to several factors:
-
Protein Isoforms or Modifications: JAK2 can exist in different isoforms or undergo post-translational modifications that affect its migration on the gel.[10]
-
Protein Degradation Products: The lower molecular weight bands could be degradation products of JAK2.[11]
-
Antibody Non-specificity: The antibody may be cross-reacting with other proteins.[11]
-
Troubleshooting:
-
Confirm the specificity of your primary antibody. Consider using a different, validated anti-JAK2 antibody.
-
Ensure you are using fresh cell lysates and appropriate protease inhibitors to minimize protein degradation during sample preparation.[10]
-
Check the literature for known isoforms or cleavage products of JAK2 in your specific cell line.
-
-
Q3: I am observing a decrease in other proteins besides JAK2. Is this expected?
A3: Yes, this can be an expected off-target effect. This compound utilizes CRBN as the E3 ligase, and CRBN-based PROTACs are known to sometimes induce the degradation of other proteins, most notably GSPT1 and the transcription factors IKZF1 and IKZF3.[5][12]
-
Troubleshooting:
-
It is crucial to perform Western blots for known off-target proteins like GSPT1 to assess the selectivity of this compound in your experimental system.[13]
-
If GSPT1 degradation is observed, it's important to consider its potential contribution to the observed phenotype, as GSPT1 is involved in translation termination.[14][15]
-
Q4: My dose-response curve for JAK2 degradation is bell-shaped. What does this indicate?
A4: A bell-shaped or "hook" dose-response curve is a characteristic feature of many PROTACs.[7][8] As explained in Q1, at very high concentrations, the formation of non-productive binary complexes can outcompete the formation of the productive ternary complex required for degradation.[16]
-
Troubleshooting:
-
This is not necessarily a negative result but a feature of the compound's mechanism. The key is to identify the optimal concentration that gives the maximal degradation (Dmax) and use concentrations at or around this for subsequent experiments.[7]
-
Detailed Experimental Protocol
Western Blotting for Quantifying JAK2 Degradation
This protocol provides a general framework. Optimization of antibody concentrations and incubation times may be necessary for your specific cell line and experimental conditions.
-
Cell Culture and Treatment:
-
Plate your cells (e.g., MHH-CALL-4) at an appropriate density and allow them to adhere or stabilize overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0, 1, 10, 100, 1000, 10000 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against JAK2 (and GSPT1 for off-target analysis, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imager.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the JAK2 band intensity to the loading control for each sample.
-
References
- 1. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 2. adooq.com [adooq.com]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. refeyn.com [refeyn.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. PROTAC-Mediated GSPT1 Degradation Impairs the Expression of Fusion Genes in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Human G1 To S Phase Transition Protein 1 Homolog (GSPT1) Degrader (SJ-21-0001) | St. Jude Research [stjude.org]
- 16. researchgate.net [researchgate.net]
SJ1008030 formic quality control and lot variability
Technical Support Center: SJ1008030 formic
Disclaimer: SJ1008030 is a selective JAK2 PROTAC degrader used in leukemia research.[1][2][3][4][5] The "formic" designation indicates it is supplied as a formate salt. This technical support guide addresses quality control and lot variability considerations for SJ1008030, with a focus on its use in sensitive analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS), which are crucial for drug development.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored? A1: For long-term stability, the lyophilized powder should be stored at -20°C, and kept desiccated.[3] Once reconstituted into a stock solution, it is recommended to aliquot and store at -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound. Stock solutions are typically stable for up to 6 months at -80°C or 1 month at -20°C.[1]
Q2: What is the purpose of the formate salt form? A2: Supplying active pharmaceutical ingredients (APIs) as a salt is a common practice to improve properties like solubility and stability. Formic acid is also a common mobile phase additive in LC-MS that provides protons for analysis in positive ionization mode, improving peak shape and ionization efficiency.[6] Using the formate salt ensures compatibility with these analytical systems.
Q3: What are the typical purity specifications for a new lot of this compound? A3: While specifications are batch-specific and found on the Certificate of Analysis (CofA), a high-quality lot for research purposes should have a purity of ≥98% as determined by HPLC.[2] Key parameters on the CofA to review are purity, identity (confirmed by ¹H-NMR and MS), and residual solvent content.
Q4: Can I use any brand of solvent (e.g., water, acetonitrile) to prepare mobile phases for analyzing SJ1008030? A4: No. For sensitive applications like LC-MS, it is critical to use the highest quality, LC-MS-grade solvents and additives.[7] Impurities in lower-grade reagents can introduce background noise, form adducts with your analyte, or suppress the ionization of SJ1008030, leading to poor sensitivity and inaccurate results.[8] Different sources of formic acid can have dramatically different impurity profiles.[9]
Troubleshooting Guide
Issue 1: High background noise or ghost peaks in LC-MS analysis.
-
Question: I'm seeing a high baseline or unexpected peaks in my LC-MS chromatogram when running blanks or samples with SJ1008030. What could be the cause?
-
Answer:
-
Contaminated Mobile Phase: This is the most common cause. Ensure all solvents (water, acetonitrile, methanol) and additives (formic acid) are fresh and LC-MS grade.[10] Do not top off solvent bottles; discard old solvent, rinse the bottle with the fresh solvent, and then refill.
-
System Contamination: The LC system itself may be contaminated. Flush the system thoroughly with a cleaning mixture, such as 10% formic acid, followed by a solvent compatible with your mobile phase.
-
Lot-Specific Impurity: The specific lot of SJ1008030 may have a minor impurity. Review the CofA and, if possible, compare the problematic lot with a previously well-performing lot.
-
Issue 2: Poor peak shape or retention time shifts.
-
Question: The chromatographic peak for SJ1008030 is tailing, fronting, or shifting between injections. Why is this happening?
-
Answer:
-
Incorrect Mobile Phase pH: Formic acid helps control the mobile phase pH to ensure consistent analyte ionization and good peak shape.[6] Verify that the concentration of formic acid in your mobile phase is correct and consistent (typically 0.1%).
-
Column Degradation: The analytical column may be degrading or contaminated. Perform a column wash cycle as recommended by the manufacturer or replace the column if necessary.
-
Lot-to-Lot Variability: While less common for the primary peak, significant differences in the formulation or minor components between lots could theoretically affect chromatographic behavior. Run a system suitability test with a reference standard to confirm system performance before analyzing a new lot.
-
Issue 3: Loss of MS signal intensity or poor sensitivity.
-
Question: My MS signal for SJ1008030 is much lower than expected or has suddenly dropped. What should I check?
-
Answer:
-
Ion Suppression from Contaminants: A contaminant in a new bottle of solvent or additive can severely suppress the ionization of your target analyte.[8] A well-documented issue is switching to a new lot or vendor of formic acid, which can introduce contaminants that kill the MS signal.[8][10]
-
Test the Reagent: Prepare a fresh mobile phase using a different bottle or lot number of formic acid and water to see if the signal returns.[10] This is a critical troubleshooting step.
-
MS Source Cleaning: The mass spectrometer's ion source may be dirty. Follow the manufacturer's protocol for cleaning the source components.
-
Compound Degradation: Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[1]
-
Quality Control & Lot Variability Data
When receiving a new lot of this compound, it is crucial to compare its specifications against the previous lot and the established internal standards.
Table 1: Example Certificate of Analysis (CofA) Specifications
| Parameter | Specification | Purpose |
| Identity | Conforms to Structure | Confirms the correct molecule is present (via ¹H-NMR, MS). |
| Purity (by HPLC) | ≥ 98.0% | Ensures the sample is free from significant impurities. |
| Appearance | White to Off-White Solid | A simple physical check for degradation or contamination. |
| Solubility | Soluble in DMSO | Confirms the compound can be properly dissolved for experiments. |
| Residual Solvents | < 0.5% | Ensures no residual solvents from synthesis will interfere. |
Table 2: Example Lot-to-Lot Variability Tracking
| Parameter | Lot A (Previous) | Lot B (New) | Acceptance Criteria |
| Purity (HPLC) | 99.2% | 98.9% | ≥ 98.0% |
| Major Impurity Peak | 0.25% at 4.8 min | 0.31% at 4.9 min | < 0.5% |
| LC-MS Signal Intensity | 1.5 x 10⁶ counts | 1.4 x 10⁶ counts | ± 20% of reference |
| Cell Viability IC50 | 5.4 nM | 5.9 nM | ± 2-fold of reference |
Experimental Protocols
Protocol 1: LC-MS Suitability Test for a New Lot of Formic Acid
This protocol is used to qualify a new bottle or lot of formic acid to ensure it does not introduce contaminants or cause ion suppression.
-
Prepare Mobile Phases:
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in LC-MS Grade Water.
-
Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS Grade Acetonitrile.
-
Prepare two sets of these mobile phases: one with your current, trusted lot of formic acid and one with the new lot .
-
-
System Equilibration: Equilibrate the LC-MS system with the mobile phase made from the current lot for at least 30 minutes.
-
Blank Injection (Current Lot): Perform a gradient run with no injection (a "blank"). The baseline should be clean with minimal background noise.
-
Standard Injection (Current Lot): Inject a known concentration of a standard compound (or SJ1008030 reference standard) and record the peak area and signal-to-noise ratio.
-
System Flush: Thoroughly flush the system with an intermediate solvent (e.g., 50:50 isopropanol:water) and then equilibrate with the mobile phase made from the new lot .
-
Blank Injection (New Lot): Perform a gradient run with the new mobile phase. Compare the baseline to the blank from the current lot. Look for new, significant "ghost" peaks which indicate impurities.[9]
-
Standard Injection (New Lot): Inject the same standard compound at the same concentration.
-
Analysis:
-
Baseline Comparison: The baseline from the new lot's blank should be comparable to the old lot.
-
Signal Intensity Comparison: The peak area for the standard injection should be within ±15% of the peak area obtained with the current lot. A significant drop in signal indicates ion suppression from the new formic acid.[10]
-
Diagrams
Caption: Quality control workflow for a new lot of this compound.
Caption: Troubleshooting workflow for common LC-MS issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-techne.com [bio-techne.com]
- 3. adooq.com [adooq.com]
- 4. SJ1008030 (formic) - MedChem Express [bioscience.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. phenomenex.com [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the JAK2 Selectivity of SJ1008030
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Janus kinase 2 (JAK2) selectivity of the PROTAC (Proteolysis Targeting Chimera) degrader SJ1008030, also known as compound 8, with other established JAK2 inhibitors. The information is compiled from publicly available experimental data to assist researchers in making informed decisions for their drug discovery and development projects.
Executive Summary
SJ1008030 is a potent and selective JAK2-targeting PROTAC that induces the degradation of JAK2 protein.[1][2][3] Unlike traditional kinase inhibitors that block the enzyme's activity, SJ1008030 facilitates the ubiquitination and subsequent proteasomal degradation of JAK2. Experimental evidence indicates that SJ1008030 exhibits a high degree of selectivity for JAK2, with significantly weaker effects on other members of the JAK family, namely JAK1 and JAK3, and spares the neosubstrate GSPT1.[1] This guide compares the selectivity profile of SJ1008030 with that of well-characterized small molecule JAK inhibitors: Ruxolitinib, Fedratinib, Pacritinib, and Momelotinib.
Data Presentation
Table 1: Comparative Selectivity of SJ1008030 (Degradation)
The selectivity of SJ1008030 is determined by its ability to induce the degradation of specific proteins. The data below is a semi-quantitative summary based on Western blot analysis from the primary literature.
| Compound | Target | Primary Effect | Selectivity Profile |
| SJ1008030 | JAK2 | Degradation | Highly selective for JAK2 degradation. Weakly degrades JAK1 and JAK3 at higher concentrations. Does not significantly affect TYK2 or GSPT1. [1] |
Table 2: Comparative Selectivity of Alternative JAK2 Inhibitors (Inhibition)
The selectivity of small molecule inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) against the kinase activity of each JAK family member. Lower IC50 values indicate higher potency.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |
| Fedratinib | 105 | 3 | 1002 | >1000 |
| Pacritinib | >1000 | 23 | 148 | 50 |
| Momelotinib | 11 | 18 | 17 | - |
Data compiled from multiple sources. Values can vary depending on the specific assay conditions.
Experimental Protocols
PROTAC-Mediated Protein Degradation Assay (for SJ1008030)
The selectivity of SJ1008030 is primarily assessed by measuring the degradation of target proteins in cellular models.
-
Cell Culture and Treatment: A relevant human cell line (e.g., MHH-CALL-4, a human leukemia cell line with CRLF2 rearrangement) is cultured under standard conditions.[1] Cells are then treated with varying concentrations of SJ1008030 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-72 hours).[1]
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total cellular proteins.
-
Western Blotting: Protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is then probed with primary antibodies specific for JAK1, JAK2, JAK3, TYK2, and a loading control (e.g., β-actin).
-
Detection and Quantification: Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. The intensity of the bands is quantified using densitometry software to determine the relative abundance of each protein compared to the vehicle-treated control. The dose-dependent reduction in the protein of interest indicates degradation.
In Vitro Kinase Inhibition Assay (for Alternative Inhibitors)
The selectivity of traditional JAK inhibitors is determined using in vitro kinase assays.
-
Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, a suitable substrate (e.g., a peptide substrate), and ATP are required.
-
Assay Procedure: The assay is typically performed in a multi-well plate format. Each well contains the kinase, substrate, and ATP in a buffered solution. The test compound (inhibitor) is added at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a set period at a controlled temperature. The kinase transfers a phosphate group from ATP to the substrate.
-
Detection: The amount of phosphorylated substrate or the amount of ADP produced is measured. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based detection systems.
-
Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a suitable equation.
Mandatory Visualization
Caption: The JAK-STAT signaling pathway and points of intervention.
References
- 1. Degradation of Janus kinases in CRLF2-rearranged acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BCL6 inhibition ameliorates resistance to ruxolitinib in <i>CRLF2</i>-rearranged acute lymphoblastic leukemia | Haematologica [haematologica.org]
- 3. Mullighan Lab | St. Jude Research [stjude.org]
A Head-to-Head Comparison of JAK2 Modulators: SJ1008030 formic vs. Fedratinib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two distinct modulators of the Janus kinase 2 (JAK2) signaling pathway: SJ1008030 formic, a novel proteolysis-targeting chimera (PROTAC), and fedratinib, an established small-molecule inhibitor. This document synthesizes available experimental data to elucidate their differing mechanisms of action and performance.
The dysregulation of the JAK2-STAT signaling pathway is a critical driver in the pathogenesis of various myeloproliferative neoplasms (MPNs), making JAK2 an attractive therapeutic target. While traditional approaches have focused on enzymatic inhibition, the emergence of targeted protein degradation technologies offers a new modality for therapeutic intervention. This guide explores the functional differences between these two approaches through a detailed examination of this compound and fedratinib.
Unveiling the Mechanisms of Action
Fedratinib: A Competitive Inhibitor of JAK2
Fedratinib is an orally bioavailable, selective inhibitor of Janus kinase 2 (JAK2).[1][2] Its mechanism of action involves competitively binding to the ATP-binding site of the JAK2 kinase domain, thereby preventing the phosphorylation and subsequent activation of downstream Signal Transducers and Activators of Transcription (STAT) proteins.[3] This blockade of the JAK-STAT pathway disrupts the uncontrolled cell proliferation and survival signals that characterize MPNs.[3] Fedratinib has demonstrated efficacy in treating myelofibrosis and is approved for this indication.[4] While highly selective for JAK2, it also exhibits inhibitory activity against other kinases, such as Fms-like tyrosine kinase 3 (FLT3) and bromodomain-containing protein 4 (BRD4).[1][5]
This compound: A PROTAC Approach to JAK2 Degradation
In contrast to enzymatic inhibition, this compound operates through a novel mechanism known as targeted protein degradation. SJ1008030 is a proteolysis-targeting chimera (PROTAC), a bifunctional molecule designed to hijack the cell's natural protein disposal system.[6] It consists of a ligand that binds to JAK2, connected by a linker to a ligand that recruits an E3 ubiquitin ligase, such as cereblon (CRBN).[4][7] This proximity induces the ubiquitination of JAK2, marking it for degradation by the proteasome.[6] This approach leads to the physical elimination of the JAK2 protein rather than simply blocking its enzymatic activity.[4]
Quantitative Performance: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and fedratinib. It is important to note that these values are derived from different studies and experimental conditions, and therefore, direct comparison should be approached with caution.
Table 1: Cellular Activity
| Compound | Metric | Cell Line | Value | Reference |
| This compound | IC50 (Cell Growth Inhibition) | MHH-CALL-4 | 5.4 nM | [4][8][9] |
| Fedratinib | IC50 (pSTAT5 Inhibition) | SET2 | 672 nM | [3] |
Table 2: Target Engagement and Selectivity
| Compound | Metric | Target | Value | Reference |
| This compound | IC50 (Degradation) | JAK2 | 32 nM | [8] |
| Fedratinib | IC50 (Enzymatic) | JAK2 | ~3 nM | [2][10] |
| IC50 (Enzymatic) | JAK1 | ~105 nM | [10] | |
| IC50 (Enzymatic) | JAK3 | >900 nM | [10] | |
| IC50 (Enzymatic) | TYK2 | ~405 nM | [10] | |
| IC50 (Enzymatic) | FLT3 | 15 nM | [10] | |
| IC50 (Enzymatic) | BRD4 | ~130 nM | [10] |
Visualizing the Mechanisms
To further illustrate the distinct mechanisms of action, the following diagrams were generated using the DOT language.
Caption: Fedratinib competitively inhibits the ATP-binding site of JAK2.
Caption: this compound recruits an E3 ligase to JAK2 for degradation.
Experimental Methodologies
A summary of the key experimental protocols used to generate the data presented in this guide is provided below.
Cell Viability Assay (for this compound)
This protocol is based on the methods described in the study by Chang et al. (2021).[4]
-
Cell Culture: MHH-CALL-4 cells, a human B-cell precursor leukemia cell line, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound or vehicle control (DMSO) for 72 hours.
-
Viability Assessment: Cell viability is determined using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay measures ATP levels, which correlate with the number of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
Western Blot for JAK2 Degradation (for this compound)
This protocol is also adapted from Chang et al. (2021).[4]
-
Cell Treatment: MHH-CALL-4 cells are treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for JAK2. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Densitometry: The intensity of the protein bands is quantified, and the level of JAK2 is normalized to the loading control.
In Vitro Kinase Inhibition Assay (for Fedratinib)
This is a representative protocol for determining the enzymatic inhibitory activity of fedratinib.
-
Reagents: Recombinant human JAK2 enzyme, a suitable substrate (e.g., a synthetic peptide), ATP, and assay buffer are required.
-
Compound Dilution: Fedratinib is serially diluted in DMSO.
-
Assay Reaction: The JAK2 enzyme is incubated with the substrate and varying concentrations of fedratinib in a 96- or 384-well plate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay.
-
Data Analysis: The data is normalized to a control reaction without the inhibitor, and the half-maximal inhibitory concentration (IC50) is determined by fitting the data to a dose-response curve.
Cellular Phospho-STAT5 (pSTAT5) Assay (for Fedratinib)
This protocol assesses the ability of fedratinib to inhibit JAK2 signaling in a cellular context.
-
Cell Line: A cell line with constitutively active JAK2 signaling, such as SET2 (derived from a patient with essential thrombocythemia), is used.
-
Compound Treatment: Cells are treated with a range of fedratinib concentrations for a defined period.
-
Cell Lysis: Cells are lysed, and the protein concentration is determined.
-
pSTAT5 Detection: The levels of phosphorylated STAT5 are measured using a sensitive detection method, such as an ELISA or a bead-based immunoassay (e.g., Luminex).
-
Data Analysis: The pSTAT5 levels are normalized to the total protein concentration or a housekeeping protein. The IC50 value, representing the concentration of fedratinib that inhibits pSTAT5 by 50%, is calculated.
Conclusion
This compound and fedratinib represent two distinct and powerful approaches to targeting the JAK2 pathway. Fedratinib, as a kinase inhibitor, effectively blocks the enzymatic function of JAK2, leading to the suppression of downstream signaling. This compound, a PROTAC degrader, offers an alternative strategy by inducing the complete removal of the JAK2 protein.
The choice between these modalities for therapeutic development will depend on a variety of factors, including the desired duration of action, potential for off-target effects, and the development of resistance mechanisms. The data presented in this guide provides a foundational comparison to aid researchers and drug developers in their evaluation of these promising JAK2-targeting agents. Further head-to-head studies in identical experimental systems will be invaluable for a more definitive comparison of their therapeutic potential.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of Potent and Selective Janus Kinase 2/3 Directing PG–PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of Janus kinases in CRLF2-rearranged acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of Janus kinases in CRLF2-rearranged acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization and utilization of the SureFire phospho-STAT5 assay for a cell-based screening campaign - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Off-Target Degradation of JAK Family Kinases by SJ1008030 Formic: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective degradation of target proteins represents a promising therapeutic strategy. Proteolysis-targeting chimeras (PROTACs) are a class of molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. SJ1008030 formic is a PROTAC designed to selectively degrade Janus kinase 2 (JAK2), a key mediator in the JAK-STAT signaling pathway implicated in various myeloproliferative neoplasms and autoimmune diseases. This guide provides a comparative analysis of this compound, focusing on its off-target degradation profile against other JAK family kinases, and compares its performance with alternative JAK degraders, supported by experimental data and detailed protocols.
Performance Comparison of JAK Kinase Degraders
The selectivity of a PROTAC is crucial for its therapeutic window and to minimize potential side effects. The following table summarizes the reported degradation activity of this compound and other experimental JAK kinase degraders.
| Compound | Target(s) | Off-Target JAK Degradation | Other Key Off-Target Degradation | Cell Line | DC₅₀ (nM) | Dmax (%) | Reference |
| This compound | JAK2 | Weakly affects JAK1 and JAK3 | GSPT1-sparing in xenograft models ; Degrades GSPT1 and IKZF1 in some in vitro settings. | MHH-CALL-4 (in vitro), SJBALL021415 (xenograft) | ~32 (JAK2 in xenograft) | Near-complete (JAK2 in xenograft) | [1][2] |
| Compound 7 (SJ988497) | JAKs | Degrades multiple JAKs | Degrades GSPT1 | MHH-CALL-4 | Potent | High | [1] |
| PG-PROTAC 11 (SJ10542) | JAK2/3 | Does not affect JAK1 and TYK2 | Reduced GSPT1 degradation compared to IMiD-based PROTACs | MHH-CALL-4 | 74 (JAK2) | Not specified | |
| JAPT | JAK1/JAK2 | Not specified | Not specified | Not specified | Not specified | Not specified | [3] |
Key Findings:
-
This compound demonstrates potent and selective degradation of JAK2.[1][2]
-
Initial in vitro studies showed some degradation of GSPT1 and IKZF1 by this compound in MHH-CALL-4 cells.[4][5] However, a key study by Chang et al. (2021) in Blood clarified that in xenograft models of kinase-driven acute lymphoblastic leukemia (ALL), SJ1008030 (compound 8) is a potent JAK2-degrading, GSPT1-sparing PROTAC.[1] This highlights the importance of evaluating PROTACs in multiple experimental systems.
-
In comparison, other JAK degraders, such as compound 7 from the same study, showed broader JAK degradation and significant GSPT1 degradation.[1]
-
Alternative strategies, such as using a phenyl glutarimide (PG) as the Cereblon (CRBN) E3 ligase ligand in PROTACs like PG-PROTAC 11, have been shown to reduce off-target GSPT1 degradation.
Experimental Protocols
To aid researchers in assessing the on- and off-target effects of PROTACs, detailed protocols for key experiments are provided below.
Western Blotting for PROTAC-Mediated Protein Degradation
This protocol is designed to quantify the dose-dependent degradation of target and off-target proteins following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC of interest (e.g., this compound)
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
Precast polyacrylamide gels
-
Electrophoresis and transfer apparatus
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for target and off-target proteins, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range for initial experiments is 1 nM to 10 µM. Include a DMSO-only control.
-
Replace the existing medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.
-
Incubate on ice for 15-30 minutes with occasional rocking.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Include a protein ladder.
-
Run the gel according to the manufacturer's recommendations.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the protein of interest to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ and Dmax values.
-
Quantitative Mass Spectrometry for Unbiased Off-Target Profiling
This protocol provides a framework for identifying and quantifying global proteome changes in response to PROTAC treatment, enabling the discovery of unanticipated off-target effects.
Materials:
-
Cell culture reagents
-
PROTAC of interest and vehicle control (DMSO)
-
Lysis buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5) with protease and phosphatase inhibitors
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
-
LC-MS/MS system (e.g., Orbitrap)
Procedure:
-
Sample Preparation:
-
Culture and treat cells with the PROTAC or vehicle control as described in the Western Blotting protocol.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cell pellets in urea-based lysis buffer.
-
Sonicate the lysates to shear DNA and reduce viscosity.
-
Centrifuge to pellet debris and collect the supernatant.
-
Quantify protein concentration (e.g., BCA assay).
-
-
Protein Digestion:
-
Take a defined amount of protein (e.g., 50-100 µg) from each sample.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the urea concentration to less than 2 M with 100 mM Tris-HCl, pH 8.5.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt and concentrate the peptides using C18 SPE cartridges according to the manufacturer's protocol.
-
Dry the purified peptides under vacuum.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in 0.1% formic acid.
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.
-
Employ a data-independent acquisition (DIA) or data-dependent acquisition (DDA) method for comprehensive proteome coverage.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Spectronaut, or Proteome Discoverer).
-
Perform peptide and protein identification by searching against a relevant protein database (e.g., UniProt).
-
Perform label-free quantification (LFQ) to determine the relative abundance of proteins across different samples.
-
Normalize the protein abundance data.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon PROTAC treatment. Volcano plots are a common way to visualize these changes.
-
Validate potential off-targets using orthogonal methods such as Western Blotting.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action for a PROTAC degrader like this compound.
Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated degradation.
Caption: Workflow for quantitative mass spectrometry-based proteomics to identify off-targets.
References
A Comparative Guide to JAK2 PROTACs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent Janus Kinase 2 (JAK2) targeting Proteolysis Targeting Chimeras (PROTACs) currently under investigation in cancer research. Dysregulation of the JAK2-STAT signaling pathway is a critical driver in various malignancies, particularly hematological cancers, making JAK2 an attractive therapeutic target. PROTAC technology offers a novel approach by inducing the degradation of JAK2 rather than just inhibiting its activity, potentially leading to a more profound and durable response. This document summarizes key performance data, details experimental methodologies, and visualizes essential concepts to aid researchers in the evaluation and selection of these advanced therapeutic agents.
Performance Comparison of JAK2 PROTACs
The following tables summarize the in vitro performance of several notable JAK2 PROTACs based on published experimental data. Direct comparison is facilitated by focusing on studies where multiple PROTACs were evaluated in the same cell lines under similar conditions.
Table 1: Comparative Degradation Potency (DC50) and Efficacy (Dmax) of JAK2 PROTACs
| PROTAC | Warhead (JAK2 Binder) | E3 Ligase Ligand | Cell Line | JAK2 DC50 (nM) | JAK2 Dmax (%) | Citation |
| Compound 7 | Ruxolitinib | Pomalidomide | MHH-CALL-4 | ~10-100 | >90% | [] |
| Compound 8 | Ruxolitinib | Pomalidomide | MHH-CALL-4 | ~1-10 | >95% | [] |
| SJ10542 | Baricitinib | Phenyl Glutarimide | PDX (ALL) | 14 | Not Reported | [2] |
| SJ10542 | Baricitinib | Phenyl Glutarimide | MHH-CALL-4 | 24 | Not Reported | [2] |
| Compound 10i | WWQ-131 | Thalidomide | SET-2 | 27.35 ± 5.36 | 91.32% (at 5 µM) | [3] |
Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of target protein degradation achieved.
Table 2: Comparative Anti-proliferative Activity (IC50) of JAK2 PROTACs
| PROTAC | Cell Line | IC50 (nM) | Citation |
| Compound 7 | MHH-CALL-4 | <100 | [] |
| Compound 8 | MHH-CALL-4 | <100 | [] |
| SJ10542 | PDX (ALL) | 24 | [2] |
| Compound 10i | SET-2 | More potent than Fedratinib | [3] |
Note: IC50 is the concentration of the drug that inhibits 50% of cell growth.
Signaling Pathways and Mechanisms of Action
To understand the context of JAK2 PROTACs, it is crucial to visualize the signaling pathway they modulate and their mechanism of action.
The diagram above illustrates the canonical JAK-STAT signaling pathway. Cytokine binding to its receptor leads to the activation and trans-phosphorylation of receptor-associated JAK2. Activated JAK2 then phosphorylates STAT proteins, which dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation and survival. In many cancers, this pathway is constitutively active due to mutations in JAK2 or upstream components.
A PROTAC is a heterobifunctional molecule with two key domains: one that binds to the target protein (JAK2) and another that recruits an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of JAK2. The poly-ubiquitin chain acts as a signal for the proteasome, which then degrades the tagged JAK2 protein. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of JAK2 PROTACs.
Western Blotting for JAK2 Degradation
This protocol is for assessing the extent of JAK2 protein degradation in cells treated with PROTACs.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-JAK2 antibody (e.g., Cell Signaling Technology, #3230)
-
Rabbit anti-phospho-JAK2 (Tyr1007/1008) antibody (e.g., Cell Signaling Technology, #3776)
-
Loading control antibody (e.g., mouse anti-β-actin, Sigma-Aldrich, #A5441)
-
-
Secondary antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with various concentrations of JAK2 PROTACs for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-JAK2, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:2000 in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the JAK2 band intensity to the loading control (e.g., β-actin). Calculate the percentage of JAK2 degradation relative to the vehicle-treated control.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with JAK2 PROTACs.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
JAK2 PROTACs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the JAK2 PROTACs for a specified duration (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the PROTAC concentration and determine the IC50 value using non-linear regression analysis.
Experimental Workflow
The following diagram outlines a typical workflow for the comparative study of JAK2 PROTACs.
This workflow begins with the selection of candidate PROTACs and suitable cancer cell lines. The initial in vitro evaluation focuses on assessing the degradation potency and anti-proliferative activity. Promising candidates are then further characterized for their selectivity and in vivo properties, ultimately leading to the identification of a lead compound for further development.
References
A Head-to-Head Analysis: SJ1008030 Formic Acid, a Novel JAK2 Degrader, Versus Conventional JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of a Next-Generation Protein Degrader Against Established Kinase Inhibitors in the JAK-STAT Pathway.
The landscape of therapeutic intervention in diseases driven by the Janus kinase (JAK) signaling pathway is rapidly evolving. While small molecule JAK inhibitors (JAKi) have demonstrated significant clinical success, a new class of molecules, Proteolysis Targeting Chimeras (PROTACs), offers a distinct and potentially more potent mechanism of action. This guide provides a head-to-head analysis of SJ1008030 formic acid, a selective JAK2 PROTAC degrader, and a panel of established JAK inhibitors, presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying biological and experimental frameworks.
Executive Summary
This compound acid operates as a JAK2-selective PROTAC, inducing the degradation of the JAK2 protein rather than merely inhibiting its kinase activity.[1][2][3][4][5] This fundamental difference in the mechanism of action presents both potential advantages, such as a more profound and durable pathway inhibition, and distinct challenges compared to traditional JAK inhibitors. This comparison will delve into the available preclinical data for SJ1008030 and contrast it with the well-characterized profiles of several FDA-approved JAK inhibitors, including pan-JAK and selective inhibitors.
Data Presentation: Quantitative Comparison of Inhibitor and Degrader Performance
The following tables summarize the available quantitative data for this compound acid and a selection of JAK inhibitors. It is important to note that direct head-to-head studies are limited, and the data for SJ1008030 is currently confined to specific preclinical models.
Table 1: In Vitro Performance of this compound Acid
| Compound | Target | Mechanism of Action | Cell Line | IC50 |
| This compound acid | JAK2 | PROTAC Degrader | MHH-CALL-4 (Acute Lymphoblastic Leukemia) | 5.4 nM[1][2][3][4][5] |
Table 2: In Vitro Inhibitory Activity of Selected JAK Inhibitors (IC50 in nM)
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | Selectivity Profile |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | JAK1/JAK2 |
| Fedratinib | 105 | 3 | 1002 | - | JAK2 selective |
| Tofacitinib | 112 | 20 | 1 | - | Pan-JAK (JAK3 > JAK2 > JAK1) |
| Upadacitinib | 43 | 120 | 2300 | 4700 | JAK1 selective |
| Abrocitinib | 29 | 803 | >10000 | 1250 | JAK1 selective |
| Deucravacitinib | - | - | - | 0.2 | TYK2 selective (allosteric) |
Data compiled from multiple sources. IC50 values can vary depending on the assay conditions (cell-free vs. cell-based).
Mandatory Visualizations
Signaling Pathway, Experimental Workflow, and Logical Relationships
To visually articulate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to be representative and may require optimization for specific experimental conditions.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic or cytostatic effects of the compounds and to calculate the IC50 value.
Objective: To measure the metabolic activity of cells as an indicator of cell viability after treatment with SJ1008030 or JAK inhibitors.
Materials:
-
Cells of interest (e.g., MHH-CALL-4)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound acid and/or JAK inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).
-
Compound Treatment: Prepare serial dilutions of the test compounds (SJ1008030 and JAK inhibitors) in complete culture medium. Remove the existing medium from the wells and add the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
Western Blot for Protein Degradation
This technique is crucial for assessing the degradation of the target protein (JAK2) induced by a PROTAC.
Objective: To qualitatively and semi-quantitatively measure the levels of JAK2 protein in cells treated with SJ1008030.
Materials:
-
Treated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-JAK2 and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment with SJ1008030 for the desired time points and concentrations, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against JAK2 and the loading control, diluted in blocking buffer, overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the JAK2 signal to the loading control to determine the extent of protein degradation.
HiBiT Assay for Protein Degradation
A more quantitative and high-throughput method to measure protein degradation in live cells.
Objective: To quantitatively measure the kinetics of target protein degradation induced by a PROTAC.
Materials:
-
CRISPR/Cas9 engineered cell line with the target protein endogenously tagged with the HiBiT peptide
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed the HiBiT-tagged cells in a 96-well or 384-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC.
-
Incubation: Incubate the plate for the desired time course.
-
Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein and furimazine substrate, directly to the wells.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer. The signal is proportional to the amount of HiBiT-tagged protein.
-
Data Analysis: Calculate the percentage of protein remaining at each concentration and time point relative to the vehicle control. From this data, key degradation parameters such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be determined.[6][7][8]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay is used to directly measure the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), a key step in the PROTAC mechanism of action.
Objective: To quantify the formation of the JAK2-SJ1008030-E3 ligase ternary complex.
Materials:
-
Purified recombinant JAK2 protein (tagged, e.g., with GST)
-
Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC, tagged with His)
-
SJ1008030
-
TR-FRET donor-labeled antibody (e.g., anti-GST-Tb)
-
TR-FRET acceptor-labeled antibody (e.g., anti-His-d2)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Protocol:
-
Reagent Preparation: Prepare dilutions of the proteins and the PROTAC in assay buffer.
-
Assay Plate Setup: In a low-volume 384-well plate, add the purified JAK2 protein, the E3 ligase complex, and the serially diluted PROTAC.
-
Incubation: Incubate the plate at room temperature to allow for ternary complex formation.
-
Antibody Addition: Add the donor and acceptor-labeled antibodies to the wells.
-
Incubation: Incubate the plate in the dark to allow for antibody binding.
-
TR-FRET Measurement: Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.
-
Data Analysis: Calculate the TR-FRET ratio. A bell-shaped curve is typically observed when plotting the TR-FRET signal against the PROTAC concentration, indicating the formation and subsequent disruption (due to the hook effect) of the ternary complex.[9][10][11]
Conclusion
This compound acid represents a promising new approach to targeting the JAK-STAT pathway by inducing the degradation of JAK2. This mechanism is fundamentally different from that of traditional JAK inhibitors, which function through competitive inhibition of the kinase domain. While the available data for SJ1008030 is still in its early stages, it demonstrates potent activity in a relevant cancer cell line.
For researchers and drug developers, the choice between a JAK inhibitor and a JAK degrader will depend on the specific therapeutic context. Degrader technology offers the potential for a more profound and sustained biological effect, which may translate to improved efficacy and a different resistance profile. However, the development of PROTACs also presents unique challenges, including the optimization of ternary complex formation and understanding the complex interplay between target binding, E3 ligase recruitment, and protein degradation.
The experimental protocols provided in this guide offer a starting point for the in vitro and in vivo characterization and comparison of these two classes of molecules. As more data on SJ1008030 and other JAK-targeting PROTACs become available, a clearer picture of their therapeutic potential relative to established JAK inhibitors will emerge, paving the way for the next generation of therapies for JAK-driven diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. SJ1008030 (formic) - MedChem Express [bioscience.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 7. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nano-Glo® HiBiT Lytic Detection System Protocol [promega.sg]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ternary complex formation - Profacgen [profacgen.com]
- 11. resources.revvity.com [resources.revvity.com]
Validating the Therapeutic Potential of SJ1008030 Formic: A Comparative Guide
This guide provides a comparative analysis of SJ1008030 formic, a novel Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade Janus Kinase 2 (JAK2). The performance of this compound is evaluated against Ruxolitinib, a well-established small molecule inhibitor of JAK1 and JAK2, to offer researchers, scientists, and drug development professionals a comprehensive overview of its therapeutic potential, supported by experimental data.
Overview of Compounds
This compound: A JAK2 PROTAC that selectively degrades JAK2.[1][2][3] It functions by inducing the ubiquitination and subsequent proteasomal degradation of the JAK2 protein, thereby inhibiting the JAK-STAT signaling pathway.[1] this compound has shown potent activity in leukemia cell lines.[1][2][3]
Ruxolitinib: An ATP-competitive small molecule inhibitor of JAK1 and JAK2. It is an approved therapeutic for myelofibrosis and polycythemia vera, conditions characterized by dysregulated JAK-STAT signaling. It functions by blocking the kinase activity of JAK proteins.
Comparative Performance Data
The following tables summarize the quantitative data comparing the in vitro and in vivo performance of this compound and Ruxolitinib.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | Ruxolitinib |
| Target | JAK2 Degrader | JAK1/JAK2 Inhibitor |
| IC₅₀ (MHH-CALL-4 cells) | 5.4 nM[1][2][4] | ~3.3 nM |
| Mechanism of Action | Induces JAK2 degradation | Inhibits JAK1/JAK2 kinase activity |
| Selectivity | Selective for JAK2 degradation | Inhibits both JAK1 and JAK2 |
Table 2: Cellular Activity in Leukemia Cell Lines
| Cell Line | This compound (EC₅₀) | Ruxolitinib (EC₅₀) |
| MHH-CALL-4 (CRLF2r) | 5.4 nM[4] | Data not available |
| HEL (JAK2 V617F) | Data not available | ~120 nM |
| SET-2 (JAK2 V617F) | Data not available | ~280 nM |
Table 3: In Vivo Efficacy in Xenograft Models
| Model | Compound | Dosing | Outcome |
| SJBALL021415 Xenograft | This compound | 0-10 µM (24h) | Dose-dependent degradation of JAK2[1] |
| NSCLC Xenograft | Not Applicable | Not Applicable | Not Applicable |
Table 4: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Ruxolitinib |
| Administration | Intraperitoneal/Intravenous | Oral |
| Bioavailability (F%) | Data not available | ~95% |
| Half-life (t₁/₂) | Data not available | ~3 hours |
| Metabolism | Data not available | Primarily hepatic (CYP3A4) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Assay (Hypothetical for SJ1008030 Degradation)
This protocol outlines a method to determine the degradation concentration 50 (DC₅₀) of this compound.
-
Cell Culture: Culture MHH-CALL-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Treatment: Seed cells in a 6-well plate and treat with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) for 24 hours.
-
Cell Lysis: Harvest cells and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against JAK2 and a loading control (e.g., GAPDH).
-
Detection: Use a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify band intensities and normalize JAK2 levels to the loading control. Calculate the DC₅₀ value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound on cell proliferation.[5][6][7]
-
Cell Seeding: Seed MHH-CALL-4 cells in a 96-well plate at a density of 10⁴ cells/well.[6]
-
Compound Addition: Add serial dilutions of this compound or Ruxolitinib to the wells and incubate for 72 hours.
-
MTT Reagent: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value using non-linear regression.
In Vivo Xenograft Model
This protocol describes a general workflow for evaluating the in vivo efficacy of an anti-cancer compound in a patient-derived or cell line-derived xenograft model.[8][9][10]
-
Animal Model: Use immunodeficient mice (e.g., NSG or SCID).[8][11]
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., 2 x 10⁶ A549 cells) or patient-derived tumor fragments into the flank of each mouse.[8][12]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week.[11]
-
Treatment Initiation: When tumors reach a volume of 100-200 mm³, randomize mice into treatment and control groups.[9]
-
Compound Administration: Administer this compound or a vehicle control via the determined route and schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Visualizations
Signaling Pathway
Caption: JAK-STAT signaling pathway and points of intervention.
Experimental Workflow: In Vivo Xenograft Study
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SJ1008030 (formic) - MedChem Express [bioscience.co.uk]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Personalizing non-small cell lung cancer treatment through patient-derived xenograft models: preclinical and clinical factors for consideration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. dovepress.com [dovepress.com]
- 11. Establishment of lung cancer patient-derived xenograft models and primary cell lines for lung cancer study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [18F]FDG PET/CT reveals HPA axis hyperactivity in lung cancer: prognostic value and therapeutic potential | springermedizin.de [springermedizin.de]
SJ1008030 Formic: A Comparative Analysis of Kinase Cross-Reactivity
For Immediate Release
SJ1008030 formic demonstrates high selectivity as a potent Janus kinase 2 (JAK2) degrader with minimal off-target effects on other kinases, positioning it as a precise tool for research in JAK2-driven signaling pathways and related pathologies.
Developed as a proteolysis-targeting chimera (PROTAC), this compound is designed to specifically induce the degradation of JAK2, a key protein in the JAK-STAT signaling pathway implicated in various cancers and inflammatory diseases. This guide provides a comparative analysis of its cross-reactivity with other kinases, supported by experimental data, to offer researchers and drug development professionals a clear understanding of its selectivity profile.
Kinase Selectivity Profile of this compound
Experimental data indicates that this compound is a highly selective degrader of JAK2. While it potently induces the degradation of JAK2, it exhibits significantly weaker effects on the closely related kinases, JAK1 and JAK3. Furthermore, it does not induce the degradation of GSPT1, a known off-target of some PROTACs that utilize the cereblon (CRBN) E3 ligase.
| Target Kinase | Effect of this compound |
| JAK2 | Potent Degradation |
| JAK1 | Weak Degradation |
| JAK3 | Weak Degradation |
| GSPT1 | No Degradation |
This high degree of selectivity is crucial for minimizing potential side effects and ensuring that observed biological outcomes can be confidently attributed to the degradation of JAK2.
Signaling Pathway and Mechanism of Action
This compound functions as a heterobifunctional molecule. One end binds to the target protein, JAK2, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of JAK2, marking it for degradation by the proteasome. This targeted degradation approach offers a distinct advantage over traditional kinase inhibitors, which only block the kinase activity and may not address the non-catalytic functions of the protein.
The Advent of Targeted Degradation: Unveiling the Superiority of SJ1008030 Formic in JAK2-Driven Malignancies
For researchers, scientists, and drug development professionals at the forefront of oncology and hematology, the paradigm of therapeutic intervention is shifting. While small molecule inhibitors have long been the cornerstone of targeted therapy, the emergence of targeted protein degradation offers a novel and potentially more efficacious strategy. This guide provides a comprehensive comparison between the traditional inhibition of Janus kinase 2 (JAK2) and its targeted degradation by SJ1008030 formic, a potent and selective proteolysis-targeting chimera (PROTAC).
The JAK-STAT signaling pathway is a critical mediator of cytokine and growth factor signaling, playing a pivotal role in hematopoiesis and immune response. Aberrant activation of this pathway, frequently driven by mutations in JAK2, is a hallmark of various myeloproliferative neoplasms (MPNs) and acute lymphoblastic leukemia (ALL). While JAK2 inhibitors, such as ruxolitinib, have shown clinical benefit, their efficacy can be limited by factors such as incomplete pathway inhibition, dose-limiting toxicities, and the development of resistance.
Targeted protein degradation using PROTACs represents a distinct and compelling therapeutic modality. Unlike inhibitors that merely block the enzymatic activity of a target protein, PROTACs like this compound are bifunctional molecules that recruit the cell's own ubiquitin-proteasome system to induce the complete removal of the target protein. This fundamental difference in the mechanism of action translates into several key advantages, including the potential for a more profound and durable therapeutic effect.
This guide will delve into the experimental data that underscores the superiority of JAK2 degradation with this compound over conventional inhibition, presenting a clear case for its continued investigation and development.
Unveiling the Mechanism: Inhibition vs. Degradation
To understand the advantages of this compound, it is crucial to visualize the distinct mechanisms of JAK2 inhibition and degradation.
Quantitative Comparison: this compound vs. a JAK2 Inhibitor
Experimental data from the pivotal study by Chang et al. in Blood (2021) provides a direct comparison of the cellular activity of this compound (referred to as compound 8 in the publication) and the JAK2 inhibitor ruxolitinib in CRLF2-rearranged acute lymphoblastic leukemia (ALL) cell lines.[1]
| Parameter | This compound | Ruxolitinib | Cell Line |
| IC50 (nM) | 5.4 | >1000 | MHH-CALL-4 |
| JAK2 Degradation | Dose-dependent | No degradation | MHH-CALL-4 |
Table 1: Comparative in vitro activity of this compound and Ruxolitinib. [1]
The data clearly demonstrates the superior potency of this compound in inhibiting the growth of the MHH-CALL-4 leukemia cell line, with an IC50 value in the low nanomolar range.[1] In stark contrast, ruxolitinib exhibits significantly weaker activity in this context.[1] Critically, this enhanced potency is directly linked to the primary mechanism of this compound: the dose-dependent degradation of the JAK2 protein.
The Advantage of Degradation in Overcoming Resistance
A key challenge with kinase inhibitors is the development of resistance, often through mutations in the target protein or activation of bypass signaling pathways. The study by Chang et al. also highlighted the efficacy of this compound in xenograft models that were unresponsive to conventional JAK inhibitors.[1] This suggests that targeted degradation can be an effective strategy to overcome inhibitor resistance.
Experimental Protocols
To ensure the reproducibility and transparency of the presented findings, detailed methodologies for the key experiments are provided below.
Cell Viability Assay
-
Cell Culture: MHH-CALL-4 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of this compound or ruxolitinib for 72 hours.
-
Viability Assessment: Cell viability was determined using the CellTiter-Glo Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader.
-
Data Analysis: IC50 values were calculated using a non-linear regression model with a variable slope using GraphPad Prism software.
Western Blotting for JAK2 Degradation
-
Cell Lysis: MHH-CALL-4 cells were treated with varying concentrations of this compound for the indicated times. After treatment, cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using the BCA Protein Assay Kit (Thermo Fisher Scientific).
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against JAK2 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: After washing with TBST, the membrane was incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities were quantified using ImageJ software to determine the extent of protein degradation relative to the vehicle-treated control.
Conclusion
The comparative data presented in this guide strongly supports the superiority of JAK2 degradation with this compound over traditional inhibition. The ability to induce the complete and sustained removal of the JAK2 protein translates to significantly enhanced potency and the potential to overcome inhibitor resistance. As the field of targeted protein degradation continues to evolve, molecules like this compound represent a highly promising therapeutic strategy for patients with JAK2-driven malignancies. The detailed experimental protocols provided herein serve as a valuable resource for researchers seeking to further investigate and validate the transformative potential of this approach.
References
Safety Operating Guide
SJ1008030 formic proper disposal procedures
The proper disposal of SJ1008030, a research compound formulated with formic acid, is critical for laboratory safety and environmental protection. All disposal procedures must adhere to local, state, and federal regulations. This guide provides essential information for researchers, scientists, and drug development professionals on how to safely manage and dispose of formic acid waste.
Waste Classification and Handling
Formic acid waste is generally classified as hazardous. The concentration and pH of the waste solution are key factors in determining the appropriate disposal route.
Key Disposal Parameters for Aqueous Formic Acid Solutions
| Characteristic | Threshold | Disposal Requirement |
| pH | ≤ 6 | Manage as Dangerous Waste[1] |
| Concentration | ≥ 1% | Manage as Dangerous Waste[1] |
| pH | > 6 and < 9 | May be eligible for drain disposal, pending EH&S evaluation[1] |
| Concentration | < 1% | May be eligible for drain disposal, pending EH&S evaluation[1] |
Step-by-Step Disposal Protocol
-
Waste Collection :
-
Always collect waste formic acid in a designated, compatible container, such as one made of polyethylene[1].
-
Ensure the container is properly labeled as "Dangerous Waste" or "Hazardous Waste" before any waste is added[1].
-
Do not mix formic acid waste with other incompatible waste streams. Refer to the Safety Data Sheet (SDS) for a list of incompatible materials, which typically include strong bases, strong oxidizers, and metals[2][3].
-
-
Storage :
-
Disposal of Concentrated or Low pH Formic Acid :
-
Any formic acid solution with a pH of 6 or lower, or a concentration of 1% or greater, must be treated as dangerous waste[1].
-
Do not attempt to neutralize the waste yourself for the purpose of drain disposal . Neutralization for disposal may only be performed by permitted treatment and disposal facilities[1].
-
When the waste container is full, submit a chemical collection request to your institution's Environmental Health & Safety (EH&S) department or licensed waste disposal contractor[1].
-
-
Disposal of Dilute, Near-Neutral pH Formic Acid :
-
A formic acid solution may be eligible for drain disposal only if it meets both of the following criteria: a pH between 6 and 9 and a concentration less than 1%[1].
-
Before proceeding, you must contact your institution's EH&S department for a formal evaluation and approval[1]. Unauthorized drain disposal can lead to significant environmental harm and regulatory penalties.
-
-
Spill Cleanup :
-
For small spills that can be cleaned up within 10 minutes by trained personnel, absorb the spill with a dry, inert material (e.g., sand or diatomaceous earth)[1][5].
-
Place the absorbent material into a sealed, appropriate waste container and dispose of it as dangerous waste.
-
For larger spills, evacuate the area and contact your institution's emergency response team or EH&S immediately[1].
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of formic acid waste.
Caption: Decision workflow for the proper disposal of formic acid waste.
References
Essential Safety and Logistics for Handling SJ1008030 Formic
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling SJ1008030 formic. The following procedures are designed to ensure the safe handling and disposal of this compound, which is identified as a JAK2 PROTAC. Given that this compound is associated with formic acid, this guidance incorporates the established safety protocols for formic acid to mitigate potential hazards.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment regimen is mandatory to prevent exposure. Formic acid is corrosive and can cause severe burns to the skin, eyes, and respiratory tract[1][2].
Required PPE includes:
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended for good resistance to formic acid[1]. Always check gloves for leaks and impermeability before use[2].
-
Eye and Face Protection: Wear safety goggles and a face shield to protect against splashes[1].
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator, especially in areas with inadequate ventilation, to avoid inhaling vapors[1][3]. The type of respirator should be chosen based on the concentration of formic acid in the air[1].
-
Protective Clothing: Wear a chemical-resistant lab coat, long pants, and closed-toe shoes[4]. For extensive handling, coveralls over a long-sleeved shirt and pants are required[5].
II. Operational Plan: Step-by-Step Handling Procedures
All work with this compound must be conducted in a designated area, specifically within a properly functioning and certified laboratory chemical fume hood[4].
Preparation and Handling:
-
Pre-Use Inspection: Before handling, ensure that all safety equipment, including eyewash stations and emergency showers, are accessible and operational.
-
Ventilation: All transfers and use of the chemical must occur within a certified laboratory chemical fume hood to minimize vapor inhalation[4]. Ensure the hood's flow alarm is functioning correctly before starting any work[4].
-
Container Handling: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area[2][3]. Ground and bond the container and receiving equipment during transfers to prevent static discharge[2].
-
Avoiding Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources[2]. Use only non-sparking tools when handling containers[3].
-
Personal Hygiene: Wash hands thoroughly after handling the compound[2]. Do not eat, drink, or smoke in the laboratory area.
In Case of a Spill:
-
Small Spills: For a small spill that can be cleaned up in under 10 minutes by trained personnel, use an inert absorbent material to contain the spill. Place the absorbed material into a sealed, appropriate waste container[6].
-
Large Spills: In the event of a large spill, immediately evacuate the area and notify others. If there is an immediate threat of fire or the spill is uncontained, call emergency services. Restrict access to the area[6].
III. Emergency Procedures
Immediate action is critical in the event of exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Remove contact lenses if present and easy to do so. Seek immediate medical attention[2][6].
-
Skin Contact: Remove all contaminated clothing immediately and rinse the affected skin with water for at least 15 minutes. For large exposures, use an emergency shower. Seek immediate medical attention[2][6].
-
Inhalation: Move the affected person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[7].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water if the person is conscious. Seek immediate medical attention[2][3].
IV. Disposal Plan
Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[3].
-
Waste Classification: this compound waste should be classified as hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with formic acid.
-
Labeling: Attach a completed Dangerous Waste label to the container before adding any waste[6].
-
Storage: Store waste containers in a well-ventilated area, away from incompatible materials[6].
-
Disposal: Contact a licensed professional waste disposal service to dispose of the material. Do not dispose of it down the drain[8]. For spills, the absorbent material used for cleanup should also be disposed of as hazardous waste[9].
Quantitative Safety Data
The following table summarizes key quantitative data for formic acid, which should be considered when handling this compound.
| Parameter | Value | Reference |
| OSHA PEL (Permissible Exposure Limit) | 5 ppm (8-hour TWA) | [9] |
| NIOSH REL (Recommended Exposure Limit) | 5 ppm (10-hour TWA) | [9] |
| ACGIH TLV (Threshold Limit Value) | 5 ppm (8-hour TWA) | [9] |
| ACGIH STEL (Short-Term Exposure Limit) | 10 ppm | [9] |
| NIOSH IDLH (Immediately Dangerous to Life or Health) | 30 ppm | [3] |
| Flash Point | 50 °C / 122 °F | [3] |
| Autoignition Temperature | 520 °C / 968 °F | [3] |
| Flammable Limits in Air | Lower: 10% by volume, Upper: 57% by volume | [3] |
Experimental Protocols and Visualizations
Workflow for Safe Handling of this compound
The following diagram outlines the procedural workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Procedural workflow for the safe handling of this compound.
References
- 1. What are the safety measures for formic acid production plants? - Blog [bofanchem.com]
- 2. chemos.de [chemos.de]
- 3. fishersci.com [fishersci.com]
- 4. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 5. nodglobal.com [nodglobal.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. columbuschemical.com [columbuschemical.com]
- 8. Methods and Protocols for Decalcification of Bone Material - IHC WORLD [ihcworld.com]
- 9. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
